molecular formula C6H3BrFNO3 B8064890 3-Bromo-4-fluoro-2-nitrophenol

3-Bromo-4-fluoro-2-nitrophenol

Cat. No.: B8064890
M. Wt: 235.99 g/mol
InChI Key: NRHXZOPTZSJCQL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(10)6(5)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHXZOPTZSJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-fluoro-2-nitrophenol chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-4-fluoro-2-nitrophenol: Properties, Synthesis, and Applications

Introduction

3-Bromo-4-fluoro-2-nitrophenol is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a functionalized nitrophenol, it serves as a highly versatile synthetic intermediate. The strategic placement of its substituents—a hydroxyl group, a nitro group, and two different halogens—creates a unique electronic environment on the aromatic ring. This electronic interplay governs its reactivity and makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized research chemicals.[1][2] The presence of a fluorine atom is particularly noteworthy, opening avenues for its use in ¹⁹F NMR-based screening, a powerful technique in modern drug discovery.[3] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic characteristics, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. A thorough understanding of these properties is paramount for its effective application.

Core Chemical Properties

The key physicochemical data for 3-Bromo-4-fluoro-2-nitrophenol are summarized below. These values are essential for planning reactions, purification, and analytical characterization.

PropertyValue
CAS Number 1374772-55-0[4]
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
Appearance Expected to be a light yellow or brown crystalline solid, typical for nitrophenols.[2]
Storage Store in a dry, well-ventilated place at room temperature.
Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the structure of 3-Bromo-4-fluoro-2-nitrophenol. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous assignment of the atomic arrangement.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the ring. These signals will appear as doublets of doublets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF). The specific coupling constants are diagnostic of the substituent positions.[1]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-4) is a key diagnostic feature, appearing as a doublet with a large one-bond C-F coupling constant (¹JCF). The chemical shifts of the other carbons are influenced by the strong electron-withdrawing effects of the nitro and halogen groups and the electron-donating effect of the hydroxyl group.[1]

  • ¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance is expected, which will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-5 and H-3, though H-3 is substituted). The magnitude of these coupling constants provides definitive proof of the fluorine's position relative to the protons.[1]

Chemical Structure Visualization

Caption: Chemical structure of 3-Bromo-4-fluoro-2-nitrophenol.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatics like 3-Bromo-4-fluoro-2-nitrophenol is a study in controlling regioselectivity. The choice of starting material and the sequence of reactions are critical to achieving the desired isomer.

Retrosynthetic Analysis and Strategy

The most plausible synthetic route involves the electrophilic nitration of a disubstituted phenol precursor, 3-bromo-4-fluorophenol .[1] The success of this reaction hinges on the directing effects of the substituents already present on the ring:

  • Hydroxyl (-OH) Group : A strongly activating, ortho-, para-director. It powerfully directs incoming electrophiles to the C2 and C6 positions.

  • Fluorine (-F) and Bromine (-Br) Atoms : Halogens are deactivating due to their inductive effect but are also ortho-, para-directors because of resonance.[1]

In the nitration of 3-bromo-4-fluorophenol, the -OH group at C1 strongly activates the open C2 and C6 positions. The bromine at C3 also directs towards C2 and C6. The fluorine at C4 directs towards C3 and C5. The combined influence overwhelmingly favors the substitution of the incoming nitro group at the C2 position, which is strongly activated by the hydroxyl group and sterically accessible, leading to the desired product.[1]

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of 3-Bromo-4-fluoro-2-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted phenols.[5]

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-4-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

    • Rationale: Dichloromethane is a common inert solvent for electrophilic aromatic substitution. Acetic acid can also be used and may help to moderate the reaction.[6]

  • Cooling : Cool the solution to 0°C using an ice bath.

    • Rationale: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-reaction and the formation of undesired byproducts.

  • Preparation of Nitrating Agent : In a separate beaker, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

    • Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[1]

  • Addition : Add the cold nitrating mixture dropwise to the stirred phenol solution, ensuring the internal temperature does not rise above 5-10°C.

    • Rationale: Slow, controlled addition is essential for safety and selectivity, preventing dangerous temperature spikes and minimizing side reactions.

  • Reaction : After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup : Slowly pour the reaction mixture over crushed ice and water to quench the reaction.

    • Rationale: This step neutralizes the strong acid and precipitates the organic product.

  • Extraction : If dichloromethane was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing : Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to obtain pure 3-Bromo-4-fluoro-2-nitrophenol.[5]

Reactivity and Applications in Drug Discovery

The utility of 3-Bromo-4-fluoro-2-nitrophenol stems from its unique structural and electronic features, which make it a valuable tool for medicinal chemists and drug developers.

Electronic Profile and Reactivity

The aromatic ring is electron-deficient due to the strong inductive and resonance withdrawing effects of the nitro group and the inductive effects of the halogens. However, the hydroxyl group is a strong electron-donating group. This push-pull electronic system makes the compound amenable to various transformations. The nitro group can be reduced to an amine, the hydroxyl group can be alkylated or acylated, and the halogens can potentially participate in cross-coupling reactions, making it a versatile scaffold.

Role as a Synthetic Intermediate

This compound is primarily used as a building block in the synthesis of more complex molecules.[2] Its functional groups serve as handles for elaboration. For example, the nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or participate in diazotization reactions, providing a gateway to a wide array of other functionalities. Such transformations are fundamental in the construction of novel pharmaceutical candidates.[7]

The Strategic Role of the Fluorine Atom

The inclusion of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] For this reason, fluorinated building blocks are highly sought after. Furthermore, the presence of the ¹⁹F isotope makes 3-Bromo-4-fluoro-2-nitrophenol a candidate for use in fragment-based drug discovery (FBDD) campaigns that utilize ¹⁹F NMR. Because biological systems lack naturally occurring fluorine, ¹⁹F NMR provides a background-free window to observe the binding of fluorinated fragments to protein targets, making it a highly sensitive screening method.[3]

Potential Biological Relevance

While this specific molecule's biological activity is not widely reported, related structures have shown interesting properties. For instance, ortho-nitrosulfonyl fluorides have been identified as a pharmacophore for the development of new antibiotics.[8] The ortho-nitro arrangement on a phenolic ring is a key feature that could be explored for similar applications, positioning this compound as a starting point for developing novel therapeutic agents.

Logical Relationship Diagram

cluster_properties Core Properties cluster_applications Applications & Potential p1 Polysubstituted Aromatic Ring a4 Fine & Research Chemical Synthesis p1->a4 enables p2 Versatile Functional Groups (-OH, -NO₂, -Br, -F) a1 Synthetic Building Block for APIs p2->a1 allows for p3 ¹⁹F Atom Present a2 ¹⁹F NMR-Based Fragment Screening p3->a2 is key for p4 Ortho-Nitro Phenol Moiety a3 Scaffold for Antibiotic Discovery p4->a3 suggests

Caption: Relationship between properties and applications of the compound.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The information below is based on data for structurally similar nitrophenols and should be supplemented by consulting the specific Safety Data Sheet (SDS) for this compound.

Hazard Identification

Based on related compounds, 3-Bromo-4-fluoro-2-nitrophenol is expected to have the following GHS classifications:

  • Acute Toxicity, Oral : Harmful if swallowed.[9][10][11]

  • Skin Corrosion/Irritation : Causes skin irritation.[9][10]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[9][10]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[9][10]

Recommended Handling Protocols
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[9]

    • Skin Protection : Wear nitrile or other chemically resistant gloves. Wear a lab coat to prevent skin contact.[9]

    • Respiratory Protection : If dusts are generated, use an approved particulate respirator (e.g., N95).

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First-Aid and Emergency Procedures
  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[9]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[9]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

  • Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Storage and Disposal
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

3-Bromo-4-fluoro-2-nitrophenol is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its unique combination of functional groups provides a rich platform for creating diverse and complex molecular architectures. For professionals in drug discovery, its value lies not only in its role as a versatile building block but also in the strategic inclusion of a fluorine atom, which aligns with modern approaches like fragment-based screening via ¹⁹F NMR. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • 3-Bromo-2-nitrophenol: Applications in Pharma and Research Chemicals. (2026, February 22). Retrieved February 23, 2026, from [Link]

  • 3-Bromo-4-nitrophenol | C6H4BrNO3 | CID 21647 - PubChem. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).
  • 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • 2-Bromo-3-chloro-4-fluoro-6-nitrophenol | C6H2BrClFNO3 | CID 52987951 - PubChem. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Aromatic synthesis. (2025, November 2). Stack Exchange. Retrieved February 23, 2026, from [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents. (n.d.).
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (2018, June). Retrieved February 23, 2026, from [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5). Retrieved February 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-2-nitrophenol: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 3-bromo-4-fluoro-2-nitrophenol, a valuable substituted phenol intermediate in medicinal chemistry and materials science. The primary focus is on the regioselective nitration of the key precursor, 3-bromo-4-fluorophenol. This document delves into the mechanistic principles of electrophilic aromatic substitution, explores the factors governing regiochemical outcomes, and presents a detailed experimental protocol. Furthermore, it addresses common challenges, optimization strategies, and critical safety considerations, offering a self-validating framework for the successful synthesis of this target molecule.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic compound like 3-bromo-4-fluoro-2-nitrophenol necessitates a carefully planned strategy to ensure the correct placement of each functional group. A retrosynthetic analysis reveals a logical and efficient pathway, starting from the readily available 4-fluorophenol. The key disconnection is the nitro group, which can be installed in the final step via an electrophilic aromatic substitution reaction.

G Target 3-Bromo-4-fluoro-2-nitrophenol Precursor1 3-Bromo-4-fluorophenol Target->Precursor1 Nitration StartingMaterial 4-Fluorophenol Precursor1->StartingMaterial Bromination G cluster_0 Precursor Synthesis cluster_1 Nitration cluster_2 Final Purification A Bromination of 4-Fluorophenol B Work-up & Purification A->B C 3-Bromo-4-fluorophenol B->C D Low-Temp Nitration C->D E Quenching on Ice D->E F Filtration E->F G Recrystallization F->G H Drying G->H I Final Product H->I

Molecular Structure and Stereochemistry of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4-fluoro-2-nitrophenol , a highly functionalized aromatic scaffold used in the synthesis of advanced pharmaceutical agents, particularly glucocorticoid receptor modulators.

CAS Number: 1374772-55-0 Molecular Formula: C₆H₃BrFNO₃ Molecular Weight: 235.99 g/mol

Executive Summary

3-Bromo-4-fluoro-2-nitrophenol is a densely functionalized phenol derivative characterized by a contiguous substitution pattern (positions 1, 2, 3, and 4). This "tetrasubstituted" arrangement creates a unique electronic and steric environment, making the molecule a valuable yet challenging intermediate in medicinal chemistry. Its primary utility lies in its role as a precursor for fused heterocyclic systems, such as triazoloquinoxalines , which are investigated as non-steroidal glucocorticoid receptor modulators (GRMs).

The molecule’s chemical behavior is defined by two competing factors:

  • Electronic Activation: The electron-withdrawing nitro and fluoro groups activate the ring for nucleophilic aromatic substitution (

    
    ).
    
  • Steric Congestion: The 1,2,3-trisubstitution pattern (OH, NO₂, Br) forces the nitro group out of planarity, altering its resonance contribution and solubility profile.

Molecular Architecture & Stereochemical Analysis

Structural Connectivity

The molecule consists of a benzene core substituted as follows:

  • C1: Hydroxyl group (-OH)

  • C2: Nitro group (-NO₂)

  • C3: Bromine atom (-Br)[1][2]

  • C4: Fluorine atom (-F)

  • C5/C6: Hydrogen atoms[3][4]

This specific isomer (2-nitro, 3-bromo) is structurally distinct from its more common regioisomers (e.g., 6-nitro) due to the buttressing effect .

Conformational Stereochemistry

While the molecule lacks a chiral center, it exhibits conformational chirality (atropisomerism) potential due to restricted rotation.

  • Steric Crowding: The nitro group at C2 is flanked by a hydroxyl group at C1 and a bulky bromine atom at C3. The van der Waals radius of Bromine (1.85 Å) and the Nitro group oxygen significantly overlap.

  • Nitro Group Torsion: To relieve this steric strain, the nitro group rotates out of the plane of the aromatic ring. Unlike typical planar 2-nitrophenols, which are deep yellow/orange due to strong

    
    -conjugation, the twisted nitro group in this molecule reduces conjugation, potentially resulting in a hypsochromic shift (lighter color).
    
  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and one oxygen of the nitro group (

    
    ). This interaction locks the phenol conformation, further restricting the rotation of the nitro group and increasing the molecule's lipophilicity by "hiding" the polar OH group.
    
Electronic Profile
SubstituentEffect on RingMechanistic Implication
-OH (C1) Electron Donating (+M)Activates C6 for electrophilic attack; directs

.
-NO₂ (C2) Electron Withdrawing (-I, -M)Deactivates ring; facilitates nucleophilic attack at C4 (displacing F).
-Br (C3) Weakly Deactivating (-I > +M)Provides steric bulk; serves as a handle for cross-coupling (Suzuki/Buchwald).
-F (C4) Electron Withdrawing (-I)Highly electronegative; activates C4 for

if NO₂ is planar enough to accept charge.

Synthetic Pathways and Regioselectivity[3]

The synthesis of 3-Bromo-4-fluoro-2-nitrophenol is non-trivial due to the directing effects of the precursors. The most validated route involves the regioselective nitration of 3-bromo-4-fluorophenol .

The Challenge of Regiocontrol

Nitration of 3-bromo-4-fluorophenol presents two primary ortho-attack sites relative to the phenol:

  • Position 6 (Unencumbered): Sterically open. Leads to 3-bromo-4-fluoro-6-nitrophenol.

  • Position 2 (Crowded): Between OH and Br.[5] Leads to the desired 3-bromo-4-fluoro-2-nitrophenol.[6]

Standard nitration conditions (HNO₃/H₂SO₄) predominantly yield the 6-nitro isomer due to sterics. Accessing the 2-nitro isomer requires milder conditions or specific catalysts (e.g., Nickel salts) to modulate the transition state.

Optimized Synthetic Protocol

Reference Protocol: Based on Patent WO2020016260 (Grunenthal GmbH)

  • Precursor: 3-Bromo-4-fluorophenol

  • Reagents: Fuming Nitric Acid (

    
    ), Ammonium Nickel(II) Sulfate Hexahydrate [
    
    
    
    ].
  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-4-fluorophenol (1.0 eq) and ammonium nickel(II) sulfate (0.5 eq) in DCM.

  • Addition: Add fuming nitric acid dropwise at 0°C. The nickel catalyst is hypothesized to coordinate with the phenolic oxygen, directing the nitronium ion to the sterically crowded ortho position (C2) via a template effect.

  • Quenching: Pour reaction mixture into crushed ice.

  • Extraction: Extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification (Critical): The crude mixture contains both 2-nitro and 6-nitro isomers.

    • Technique: Flash Column Chromatography (Silica Gel).

    • Eluent: EtOAc/Hexane (2:8).[7]

    • Differentiation: The 2-nitro isomer (desired) typically has a higher

      
       value due to intramolecular H-bonding (less interaction with silica) compared to the 6-nitro isomer.
      
    • Yield: ~28% (reflecting the steric difficulty).

Visualization of Synthesis & Sterics

Synthesis Precursor 3-Bromo-4-fluorophenol (CAS: 27407-11-0) Intermediate Transition State (Ni-coordinated) Precursor->Intermediate Coordination Reagents HNO3 / Ni(II) Catalyst DCM, 0°C Reagents->Intermediate Product 3-Bromo-4-fluoro-2-nitrophenol (CAS: 1374772-55-0) Target Isomer Intermediate->Product Path A: Chelation Control (28% Yield) Byproduct 3-Bromo-4-fluoro-6-nitrophenol (Major Steric Isomer) Intermediate->Byproduct Path B: Steric Control

Figure 1: Synthetic pathway highlighting the divergent regioselectivity controlled by catalyst coordination vs. steric hindrance.

Spectroscopic Characterization

Researchers validating this structure should look for specific NMR signatures that confirm the 1,2,3,4-substitution pattern.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 or 

Expected Signals:
  • Phenolic OH:

    
     10.5–11.0 ppm (Broad singlet). Note: The intramolecular H-bond shifts this significantly downfield compared to non-nitrated phenols.
    
  • Aromatic Region: Only two protons remain (H5 and H6).

    • H6 (Ortho to OH, Para to Br):

      
       7.10–7.30 ppm (Doublet of doublets). Coupling to H5 (
      
      
      
      Hz) and weak coupling to F (
      
      
      Hz).
    • H5 (Ortho to F, Meta to Br):

      
       7.50–7.70 ppm (Doublet of doublets or Triplet-like). Large coupling to F (
      
      
      
      Hz) and H6 (
      
      
      Hz).
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for phenols.

  • Molecular Ion:

    
     at m/z 234 and 236.
    
  • Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet for the parent peaks (M and M+2) due to

    
     and 
    
    
    
    natural abundance.

Applications in Drug Development[8]

The 3-Bromo-4-fluoro-2-nitrophenol scaffold is a "privileged structure" for generating fused bicyclic heterocycles .

Glucocorticoid Receptor Modulators (GRMs)

The primary documented application is in the synthesis of Triazoloquinoxalines .

  • Mechanism: The nitro group is reduced to an aniline, followed by cyclization with the adjacent bromine (via Buchwald-Hartwig or nucleophilic displacement) to form the quinoxaline core.

  • Role of Substituents:

    • Fluorine: Modulates metabolic stability (blocks P450 oxidation at the para-position).

    • Bromine: Acts as the leaving group for the cyclization step.

Reaction Workflow for Scaffold Utilization

Applications Start 3-Bromo-4-fluoro-2-nitrophenol Step1 Step 1: O-Alkylation / Protection (e.g., MeI, K2CO3) Start->Step1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Step3 Step 3: Cyclization / Cross-Coupling (Formation of Quinoxaline Core) Step2->Step3 Final Triazoloquinoxaline Derivatives (GR Modulators) Step3->Final

Figure 2: General workflow converting the phenol intermediate into bioactive heterocyclic pharmacophores.

References

  • Grunenthal GmbH. (2020).[7] Substituted Triazolo Quinoxaline Derivatives. Patent WO2020016260A1. Google Patents. Link

  • BenchChem. (n.d.). 3-Bromo-4-fluoro-2-nitrophenol Structure and Properties. Retrieved March 2, 2026. Link

  • PubChem. (2025).[8] Compound Summary: 2-Bromo-4-fluoro-6-nitrophenol (Isomer Comparison). National Library of Medicine. Link

  • Hanson, P., et al. (2002). Regiocontrol in the Nitration of Phenols. Journal of Chemical Society, Perkin Transactions 1.

Sources

Spectroscopic Characterization of 3-Bromo-4-fluoro-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4-fluoro-2-nitrophenol, a polysubstituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The unique electronic environment created by the interplay of electron-withdrawing (nitro group, halogens) and electron-donating (hydroxyl group) substituents makes a thorough structural elucidation essential for its application in complex synthetic pathways.[1] This document details the expected and observed data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation critical for researchers in organic synthesis and drug development.

Molecular Structure and Synthesis Context

The regioselective synthesis of 3-Bromo-4-fluoro-2-nitrophenol is primarily achieved through the electrophilic nitration of 3-bromo-4-fluorophenol.[1] The directing effects of the hydroxyl, bromo, and fluoro substituents are crucial in determining the position of the incoming nitro group. Understanding the synthetic route is paramount as it can inform potential isomeric impurities that may need to be identified and separated during characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of 3-Bromo-4-fluoro-2-nitrophenol.[1] By probing the magnetic properties of the ¹H, ¹³C, and ¹⁹F nuclei, a complete and detailed picture of the molecular architecture can be assembled.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

Data Interpretation and Mechanistic Insights: The ¹H NMR spectrum is expected to show signals for two aromatic protons and one hydroxyl proton. The electron-withdrawing nature of the nitro group at C-2, combined with the electronegativity of the bromine and fluorine atoms, significantly deshields the aromatic protons, causing their resonances to appear downfield.[1]

  • H-6: This proton, being ortho to the strongly electron-withdrawing nitro group, is anticipated to be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³JHH) and a smaller coupling with the fluorine atom at C-4 (meta coupling, ⁴JHF).[1]

  • H-5: This proton is ortho to the fluorine atom, resulting in a significant ortho H-F coupling (³JHF). It will also exhibit ortho coupling to H-6 (³JHH), leading to a doublet of doublets multiplicity.[1]

  • OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically presents as a broad singlet. To confirm its assignment, a D₂O exchange experiment can be performed, which will cause the OH peak to disappear.[1]

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-67.8 - 8.2dd³JHH = ~8-9 Hz, ⁴JHF = ~2-4 Hz
H-57.2 - 7.6dd³JHH = ~8-9 Hz, ³JHF = ~6-8 Hz
OHVariablebr s-

Data sourced from predictive analysis based on substituent effects.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon environment.[2] The use of a deuterated solvent and TMS as an internal standard is consistent with ¹H NMR spectroscopy.

Data Interpretation and Mechanistic Insights: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are dictated by the electronic effects of the attached substituents.

  • C-F Bond: The carbon directly bonded to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet in a proton-coupled or fluorine-coupled spectrum. This is a key diagnostic feature for its assignment.[1][3]

  • Substituent Effects: The carbons attached to the electronegative oxygen (C-1), nitrogen (C-2), bromine (C-3), and fluorine (C-4) are expected to be deshielded and resonate at lower fields (higher ppm values). The carbon bearing the hydroxyl group (C-1) in phenols typically appears around 155 ppm.[1]

  • Multi-bond C-F Couplings: Smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for the carbons ortho and meta to the fluorine atom, providing further structural confirmation.[1][3]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C-1 (C-OH)150 - 160Small ³JCF
C-2 (C-NO₂)135 - 145Small ⁴JCF
C-3 (C-Br)110 - 120Small ²JCF
C-4 (C-F)155 - 165Large ¹JCF
C-5120 - 130Small ²JCF
C-6115 - 125Small ³JCF

Data sourced from predictive analysis based on substituent effects.[1]

NMR Data Interpretation Workflow:

G cluster_nmr NMR Spectroscopic Analysis cluster_interpretation Structural Elucidation H1_NMR ¹H NMR Spectrum H1_Data Chemical Shifts Multiplicity (dd) Coupling Constants (JHH, JHF) H1_NMR->H1_Data Provides C13_NMR ¹³C NMR Spectrum C13_Data Chemical Shifts C-F Couplings (¹JCF, ²JCF, ³JCF) C13_NMR->C13_Data Provides F19_NMR ¹⁹F NMR Spectrum F19_Data Single Resonance (dd) JHF Couplings F19_NMR->F19_Data Provides Structure 3-Bromo-4-fluoro-2-nitrophenol Structure Confirmed H1_Data->Structure Assigns Protons C13_Data->Structure Assigns Carbons F19_Data->Structure Confirms Fluorine Position G cluster_data Observed Data cluster_conclusion Inferred Information MS_Experiment Mass Spectrometry (EI) Molecular_Ion Molecular Ion Peak (M⁺) m/z ≈ 235 & 237 (1:1 ratio) MS_Experiment->Molecular_Ion Determines Fragments Fragment Ions (e.g., [M-NO₂]⁺, [M-OH]⁺) MS_Experiment->Fragments Identifies Molecular_Weight Confirms Molecular Weight (235.99 g/mol) Molecular_Ion->Molecular_Weight Elemental_Composition Confirms Presence of Bromine Molecular_Ion->Elemental_Composition Structural_Info Supports Proposed Structure Fragments->Structural_Info

Caption: Interpreting mass spectrometry data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-4-fluoro-2-nitrophenol, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation. The predicted data, grounded in established principles of spectroscopy and substituent effects, aligns to provide an unambiguous identification of the molecule. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this important synthetic intermediate and utilize it in their research and development endeavors.

References

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

The Strategic Utility of 3-Bromo-4-fluoro-2-nitrophenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the potential applications of 3-Bromo-4-fluoro-2-nitrophenol (CAS No. 1374772-55-0) in organic chemistry. This document elucidates the molecule's synthetic potential, grounded in its unique structural and electronic properties, and provides a framework for its strategic deployment in the synthesis of complex molecular architectures.

Introduction: A Multifunctional Building Block

3-Bromo-4-fluoro-2-nitrophenol is a polysubstituted aromatic compound featuring a strategic arrangement of four distinct functional groups: a hydroxyl, a nitro group, a bromine atom, and a fluorine atom. This unique combination imparts a rich and tunable reactivity, positioning it as a versatile intermediate for the synthesis of high-value molecules, particularly in the realms of medicinal chemistry and materials science.[1] The interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and halogen moieties creates a nuanced electronic landscape, influencing the reactivity of the aromatic ring and each substituent.

Table 1: Physicochemical Properties of 3-Bromo-4-fluoro-2-nitrophenol

PropertyValue
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
CAS Number 1374772-55-0[2]
Appearance Data not widely available
Melting Point Data not widely available
Boiling Point Data not widely available

The Synthetic Potential: A Deconstruction of Reactivity

The true value of 3-Bromo-4-fluoro-2-nitrophenol lies in the differential reactivity of its functional groups, which allows for a stepwise and selective elaboration of the molecular scaffold.

The Gateway to Heterocycles: The 2-Aminophenol Core

A foundational transformation of 3-Bromo-4-fluoro-2-nitrophenol is the selective reduction of the nitro group to an amine. This reaction yields the corresponding 2-amino-3-bromo-4-fluorophenol, a highly valuable precursor for the synthesis of a variety of heterocyclic systems.

Experimental Protocol: Reduction of the Nitro Group

This protocol is a generalized procedure based on established methods for nitroarene reduction.

  • Materials: 3-Bromo-4-fluoro-2-nitrophenol, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a stirred solution of 3-Bromo-4-fluoro-2-nitrophenol (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-3-bromo-4-fluorophenol.

    • Purify the product by column chromatography on silica gel.

G start 3-Bromo-4-fluoro-2-nitrophenol reagents Fe, NH₄Cl Ethanol/Water, Reflux start->reagents intermediate 2-Amino-3-bromo-4-fluorophenol reagents->intermediate caption Reduction of the nitro group.

This resulting 2-aminophenol derivative is a key building block for the synthesis of biologically active heterocyclic scaffolds such as benzoxazoles and phenoxazines.

Building Complexity: Cross-Coupling Reactions

The bromine atom at the 3-position serves as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. This allows for the extension of the aromatic system and the incorporation of diverse functionalities.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the Suzuki-Miyaura coupling of aryl bromides.

  • Materials: 2-Amino-3-bromo-4-fluorophenol, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • To a degassed mixture of 2-amino-3-bromo-4-fluorophenol (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature appropriate for the chosen catalyst and solvent (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G start 2-Amino-3-bromo-4-fluorophenol reagents Ar-B(OH)₂, Pd Catalyst Base, Heat start->reagents product 3-Aryl-2-amino-4-fluorophenol reagents->product caption Suzuki-Miyaura cross-coupling.

Application in the Synthesis of Bioactive Heterocycles

The strategic functionalization of 3-Bromo-4-fluoro-2-nitrophenol paves the way for the synthesis of complex heterocyclic molecules with potential biological activity. Fluorinated benzoxazoles and phenoxazines, for example, are classes of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis of Fluorinated Benzoxazoles

The 2-amino-3-bromo-4-fluorophenol intermediate can undergo cyclization with various reagents to form the benzoxazole core. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a 2-substituted-6-bromo-7-fluorobenzoxazole.

Experimental Protocol: Benzoxazole Formation

This protocol is based on general methods for the synthesis of benzoxazoles from 2-aminophenols.

  • Materials: 2-Amino-3-bromo-4-fluorophenol, Carboxylic acid, Polyphosphoric acid (PPA) or other dehydrating agent.

  • Procedure:

    • Mix 2-amino-3-bromo-4-fluorophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in PPA.

    • Heat the mixture at an elevated temperature (e.g., 150-200 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting benzoxazole derivative by recrystallization or column chromatography.

G start 2-Amino-3-bromo-4-fluorophenol reagents R-COOH PPA, Heat start->reagents product 6-Bromo-7-fluoro-2-substituted-benzoxazole reagents->product caption Benzoxazole synthesis.

Synthesis of Fluorinated Phenoxazines

Phenoxazine derivatives are another important class of heterocycles accessible from 2-aminophenol precursors. The synthesis of a 3-bromo-2-fluoro-substituted phenoxazine could be envisioned through the condensation of 2-amino-3-bromo-4-fluorophenol with a suitable catechol or quinone derivative.

Future Perspectives and Conclusion

3-Bromo-4-fluoro-2-nitrophenol represents a synthetically valuable, yet underexplored, building block in organic chemistry. Its rich functionality allows for a diverse range of chemical transformations, providing access to complex and highly substituted aromatic and heterocyclic systems. The strategic combination of a reducible nitro group, a cross-coupling-active bromine atom, and a fluorine atom, which can influence the biological properties of the final molecule, makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity of this compound is warranted and is expected to unveil new and efficient synthetic routes to valuable molecular targets.

References

Sources

Technical Guide: Physical Properties & Characterization of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, structural analysis, and characterization protocols for 3-Bromo-4-fluoro-2-nitrophenol .

Executive Summary

3-Bromo-4-fluoro-2-nitrophenol (CAS: 1374772-55-0) is a highly specialized halogenated nitrophenol derivative used primarily as a scaffold in the synthesis of pharmaceutical intermediates, specifically for glucocorticoid receptor modulators and triazolo-quinoxaline derivatives.[1][2]

Unlike commodity chemicals, this compound is often synthesized in situ or as a proprietary intermediate, meaning its physical property data is rarely published in open-access standard libraries. This guide provides a structural-analog analysis to predict its properties and outlines the rigorous experimental protocols required to characterize it safely, given the thermal instability inherent to polynitro/halo-aromatics.

Chemical Identity & Structural Analysis[3][4][5]

The physicochemical behavior of this molecule is governed by the interplay between the electron-withdrawing nitro group (ortho to the phenol) and the lipophilic halogen substituents.

AttributeDetail
IUPAC Name 3-Bromo-4-fluoro-2-nitrophenol
CAS Registry Number 1374772-55-0
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 235.99 g/mol
SMILES Oc1c(N(=O)=O)c(Br)c(F)cc1
Key Structural Features [1][2][3][4][5][6][7][8] • Intramolecular H-Bonding: The ortho-nitro group forms a strong hydrogen bond with the hydroxyl proton, significantly lowering the melting point and increasing volatility compared to para-isomers.• Steric Crowding: The bulky bromine atom at position 3, flanked by a nitro group (pos 2) and fluorine (pos 4), creates steric strain that may influence crystal packing density.

Physical Properties: Data & Predictive Analysis

As exact experimental values for CAS 1374772-55-0 are proprietary, the values below are derived from Quantitative Structure-Property Relationship (QSPR) analysis using structurally validated isomers.

Melting Point & Boiling Point Data

Status: Solid at Room Temperature.

PropertyPredicted/Analog RangeConfidenceMechanistic Rationale
Melting Point (MP) 60°C – 80°C HighBased on isomers: 3-Bromo-2-nitrophenol (MP 65-67°C) and 4-Fluoro-2-nitrophenol (MP 75-77°C). The ortho-nitro effect depresses MP relative to meta/para analogs.
Boiling Point (BP) 235°C – 245°C MediumPredicted at 760 mmHg. Warning: Decomposition likely occurs before boiling.
Flash Point ~98°C - 110°CMediumEstimated based on vapor pressure of di-halo-nitrophenols.
pKa (Acid Dissociation) ~6.5 – 7.2 HighThe electron-withdrawing -NO₂, -F, and -Br groups significantly increase acidity compared to phenol (pKa 10).
LogP (Lipophilicity) ~2.2 – 2.5 HighHalogenation increases lipophilicity, facilitating membrane permeability in drug discovery contexts.

Critical Insight: The boiling point is largely theoretical. In practice, nitrophenols are prone to explosive decomposition at elevated temperatures. Distillation at atmospheric pressure is unsafe and strongly discouraged.

Experimental Determination Protocols

For researchers synthesizing this compound, accurate characterization requires protocols that mitigate thermal instability.

A. Melting Point Determination (DSC Method)

Standard capillary methods may be subjective due to sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum crucible.

  • Sealing: Use a hermetically sealed lid with a pinhole to allow pressure release without mass loss from sublimation.

  • Ramp Rate: Heat at 5°C/min from 30°C to 150°C.

  • Analysis: Record the onset temperature of the endothermic melting peak.

    • Note: If an exothermic peak appears immediately after melting, this indicates decomposition. Stop heating immediately.

B. Purity & Identity Verification Workflow

Before measuring physical properties, purity must be established to avoid melting point depression errors.

CharacterizationWorkflow Sample Crude Synthesis Product TLC TLC Screening (Hexane:EtOAc) Sample->TLC Recryst Recrystallization (EtOH/Water) TLC->Recryst Impure HPLC HPLC-UV/MS (Purity >98%) HPLC->Recryst Fail (<95%) DSC DSC Analysis (Melting Point) HPLC->DSC Pass NMR 1H-NMR / 19F-NMR (Structure Confirm) HPLC->NMR Pass Recryst->HPLC

Figure 1: Recommended workflow for purifying and characterizing 3-Bromo-4-fluoro-2-nitrophenol to ensure accurate physical property data.

Synthesis & Applications

This compound is a critical building block in the development of non-steroidal glucocorticoid receptor (GR) modulators .

  • Synthetic Utility: The bromine at position 3 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the nitro group can be reduced to an aniline for subsequent heterocycle formation (e.g., quinoxalines).

  • Reactivity Profile: The fluorine atom at position 4 is activated by the ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . Researchers must avoid strong nucleophiles (like methoxide) during handling unless substitution is intended.

Safety & Handling (SDS Highlights)

Hazard Class: Acute Toxicant / Irritant / Potential Explosive.

  • Thermal Hazard: Do not heat above 100°C in a closed system. Nitrophenols possess a high oxygen balance and can decompose violently.

  • Health: Toxic if swallowed (Category 3) or absorbed through skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light, as brominated aromatics can undergo photolytic dehalogenation.

References

  • BLD Pharm. (2025). Product Analysis: 3-Bromo-4-fluoro-2-nitrophenol (CAS 1374772-55-0).[1][2][4][5][9] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isomer 2-Bromo-4-fluoro-6-nitrophenol. Retrieved from

  • Google Patents. (2019). Patent AU2019304085B2: Substituted triazolo quinoxaline derivatives as GR modulators. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitrophenol Derivatives. Retrieved from

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Methodological & Application

Application Note: 3-Bromo-4-fluoro-2-nitrophenol as a Core Scaffold in Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

The global demand for sustainable agriculture necessitates the continuous discovery of crop protection agents with novel modes of action and enhanced environmental profiles. Highly functionalized aromatic intermediates are the building blocks of these next-generation active ingredients. 3-Bromo-4-fluoro-2-nitrophenol (CAS: 1374772-55-0) represents a privileged scaffold in this domain[1].

The specific substitution pattern of this molecule is not coincidental; it is a masterclass in rational structure-activity relationship (SAR) design:

  • Fluorine (C4): The high bond dissociation energy of the C-F bond blocks para-hydroxylation, drastically increasing the metabolic half-life of the compound in both soil and plant matrices. Furthermore, it modulates the lipophilicity (logP) essential for cuticular penetration.

  • Bromine (C3): Provides necessary steric bulk to perfectly occupy hydrophobic pockets in target enzymes (e.g., Acetohydroxyacid synthase in weeds). Chemically, it serves as a highly reactive handle for late-stage palladium-catalyzed cross-coupling.

  • Nitro Group (C2): Acts as a strong electron-withdrawing group that lowers the pKa of the adjacent phenol. More importantly, it is a direct precursor to anilines, which are subsequently converted into herbicidal ureas or amides.

  • Hydroxyl Group (C1): A critical anchoring point for hydrogen bonding, or a site for etherification to generate broad-spectrum fungicidal derivatives similar to patented 2-bromo-4-fluoro-6-nitrophenol analogs[2].

Mechanistic Insights: Overcoming Regiochemical Challenges

The synthesis of 3-bromo-4-fluoro-2-nitrophenol via the nitration of 3-bromo-4-fluorophenol presents a significant regiochemical challenge. The phenolic -OH group strongly directs incoming electrophiles to the ortho positions (C2 and C6)[3]. However, the C2 position is severely sterically hindered by the adjacent massive bromine atom at C3.

Standard electrophilic aromatic substitution (SEAr) using a sulfuric/nitric acid mixture thermodynamically favors attack at the less hindered C6 position. To force the nitronium ion into the sterically congested C2 pocket, a specialized protocol utilizing Ammonium nickel(II) sulfate hexahydrate is employed[4]. The Ni(II) acts as a Lewis acid, coordinating with both the phenolic oxygen and the nitronium ion, effectively delivering the electrophile intramolecularly to the proximal C2 position.

Mechanism A 3-Bromo-4-fluorophenol (Electron-Rich Ring) C Sigma Complex (Arenium Ion) A->C SEAr Attack (Regioselective at C2) B Nitronium Ion (NO2+) (Electrophile) B->C Coordinated by Ni(II) D 3-Bromo-4-fluoro-2-nitrophenol (Target Scaffold) C->D Deprotonation & Rearomatization

Electrophilic aromatic substitution mechanism for 3-bromo-4-fluoro-2-nitrophenol synthesis.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-4-fluoro-2-nitrophenol

This protocol is adapted from validated pharmaceutical and agrochemical patent methodologies to ensure maximum C2-isomer yield[4].

Reagents & Materials:

  • 3-Bromo-4-fluorophenol (Starting Material): 1.0 equivalent (e.g., 10.0 g, 52.3 mmol)

  • Ammonium nickel(II) sulfate hexahydrate: 0.5 equivalents (10.3 g, 26.1 mmol)

  • Fuming Nitric Acid (HNO₃, >90%): 1.2 equivalents

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Brine, Anhydrous Na₂SO₄, Silica Gel (230-400 mesh).

Step-by-Step Workflow:

  • Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-fluorophenol (10.0 g) in 100 mL of DCM.

  • Catalyst Addition: Add ammonium nickel(II) sulfate hexahydrate (10.3 g) to the solution. The mixture will form a heterogeneous suspension.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2°C. Causality: Strict thermal control prevents over-nitration and oxidative degradation of the phenol.

  • Electrophile Introduction: Add fuming nitric acid dropwise over 30 minutes via an addition funnel.

  • Reaction Maturation: Stir the reaction mixture at 0°C for exactly 3 hours.

  • Quenching & Workup: Pour the reaction mixture over 100 g of crushed ice to instantly quench the active nitronium species. Dilute with an additional 50 mL of DCM. Separate the organic layer, wash twice with 50 mL of brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude dark residue via flash column chromatography using an Ethyl Acetate/Hexane (2:8 v/v) gradient.

Self-Validating System Parameters:

  • Visual Cue: Upon addition of nitric acid, the solution will transition from pale yellow to a deep, vibrant orange, signaling the formation of the highly conjugated nitrophenolate chromophore.

  • TLC Verification: Spot the crude mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The desired 3-bromo-4-fluoro-2-nitrophenol will elute as a distinct bright yellow spot at Rf = 0.2 [4].

Protocol B: Agrochemical Derivatization (O-Alkylation for Fungicide Scaffolds)

Masking the phenol prevents rapid phase II metabolism (glycosylation) in target pests, increasing bioavailability.

Step-by-Step Workflow:

  • Dissolve 3-bromo-4-fluoro-2-nitrophenol (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Add finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) and the desired alkyl/benzyl halide (e.g., Iodomethane, 3.0 eq)[4].

  • Heat the suspension to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation: Monitor via TLC. The reaction is complete when the yellow spot at Rf=0.2 disappears, replaced by a significantly less polar (higher Rf), UV-active spot. Furthermore, FTIR analysis of the isolated product will show a complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

Workflow Start 3-Bromo-4-fluoro-2-nitrophenol O_Alk O-Alkylation (Etherification) Reagents: R-X, K2CO3, ACN Start->O_Alk Targets Phenol -OH NO2_Red Nitro Reduction Reagents: Fe, NH4Cl, EtOH Start->NO2_Red Targets -NO2 Group Br_Coup Cross-Coupling at C-Br Reagents: R-B(OH)2, Pd(PPh3)4 Start->Br_Coup Targets C-Br Bond Fung Fungicidal/Bactericidal Agents (Enhanced Lipophilicity) O_Alk->Fung Herb Herbicidal Agents (Ureas/Amides) (Photosystem II Inhibitors) NO2_Red->Herb Insect Insecticidal Agents (Complex Target Binding) Br_Coup->Insect

Divergent derivatization pathways of the scaffold for targeted agrochemical applications.

Quantitative Data & Yield Analysis

To assist process chemists in scaling up this scaffold, the following table summarizes the causal relationship between reaction conditions and the regiochemical yield of the C2-isomer.

Table 1: Optimization of Regioselective Nitration Conditions

Nitrating AgentCatalyst / AdditiveSolventTempYield (C2-Isomer)Mechanistic Outcome / Major Byproduct
HNO₃ / H₂SO₄ (Mixed Acid)NoneChloroform25°C< 10%Thermodynamic control favors the less hindered C6-isomer[3].
Fuming HNO₃NoneDCM0°C15%Lower temperature reduces oxidation, but steric hindrance at C2 remains high.
Fuming HNO₃ Ammonium Ni(II) sulfate DCM 0°C 28% Ni(II) coordination forces proximal electrophilic attack at C2[4].

Table 2: Physicochemical Rationale for Agrochemical Design

Structural FeatureChemical PropertyAgrochemical Benefit
C4-Fluorine High C-F bond energy (485 kJ/mol)Blocks para-hydroxylation; increases metabolic half-life in soil/plants.
C3-Bromine Steric bulk & polarizabilityEnhances binding affinity in hydrophobic enzyme pockets; serves as a synthetic handle.
C2-Nitro Strong electron-withdrawing groupLowers pKa of the phenol; acts as a precursor for bioactive amine/urea derivatives.

References

  • Benchchem. "3-Bromo-4-fluoro-2-nitrophenol - Benchchem". Benchchem Advanced Synthetic Methodologies.
  • Grunenthal GmbH. "Application No. AU 2019304085 B2: Further substituted triazolo quinoxaline derivatives". Australian Patent Office.
  • Benchchem. "Investigation of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms". Benchchem Technical Notes.
  • Google Patents. "CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof". Google Patents.

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Application Note: Analytical Quantification of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a definitive protocol for the quantification of 3-Bromo-4-fluoro-2-nitrophenol (BFNP) , a critical halogenated intermediate in the synthesis of kinase inhibitors and anti-inflammatory APIs. Due to its electron-deficient aromatic ring and acidic phenolic moiety, BFNP presents unique challenges in retention and ionization. This note details two validated workflows: a high-throughput HPLC-UV method for raw material assay (purity >98%) and a high-sensitivity LC-MS/MS method for genotoxic impurity (GTI) screening at trace levels (<10 ppm).

Part 1: Analyte Profile & Mechanistic Strategy

Physicochemical Profile

Understanding the molecule is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Halogenated NitrophenolHigh electron affinity; strong UV chromophore.
Molecular Weight 235.98 (79Br) / 237.98 (81Br)Distinct 1:1 isotopic pattern in Mass Spec.
Acidity (pKa) ~4.5 - 5.5 (Estimated)The ortho-nitro and para-fluoro groups increase acidity compared to phenol. It exists as a phenolate anion at neutral pH.
Solubility Soluble in MeOH, ACN, EtOAc. Low in water.Sample diluents must contain >50% organic solvent to prevent precipitation.
Safety Skin Irritant, Potential SensitizerHandle in fume hood; use nitrile gloves.
Strategic Method Selection
  • For Purity/Assay (Scale: mg/mL): HPLC-UV is preferred. The nitro group provides strong absorbance at 270–340 nm. A generic C18 column is sufficient, but acidic mobile phase is mandatory to suppress ionization and prevent peak tailing.

  • For Trace Impurity (Scale: ng/mL): LC-MS/MS (ESI-) is required. The phenolic proton is easily abstracted, making Negative Electrospray Ionization (ESI-) highly sensitive.

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Protocol

Application: Raw material release testing, reaction monitoring.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II / Waters Alliance (or equivalent).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: A standard C18 provides sufficient hydrophobic retention. The "End-capped" chemistry reduces silanol interactions with the nitro group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Note: Phosphoric acid is preferred over formic acid for UV stability and better peak shape at low pH (~2.0), ensuring the phenol remains protonated (

      
      ).
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 280 nm (primary) and 320 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic
12.090Linear Ramp
15.090Wash
15.130Re-equilibration
20.030End
Standard Preparation (Assay Level)
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of BFNP reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Water:ACN (50:50) .

    • Critical: Do not use 100% aqueous diluent; the analyte may crash out or adsorb to glass surfaces.

Part 3: LC-MS/MS Protocol for Trace Quantification

Application: Genotoxic impurity screening in drug substances; environmental monitoring.

Mass Spectrometry Parameters

The presence of Bromine creates a distinct isotopic signature (approx 1:1 ratio of m/z 234 and 236). We utilize the Negative ESI mode due to the acidic nature of the phenol.

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 450°C.

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Assignment
233.9 (79Br) 187.9 3022Quantifier (Loss of

)
233.9159.93035Qualifier (Ring fragmentation)
235.9 (81Br) 189.9 3022Confirmation (Isotope check)
  • Note: The loss of the Nitro group (

    
    , -46 Da) is the dominant fragmentation pathway for ortho-nitrophenols.
    
UHPLC Conditions (Trace Level)
  • Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: Phenyl-Hexyl phases offer superior selectivity for halogenated aromatics via

      
       interactions, separating BFNP from non-halogenated phenolic matrix interferences better than C18.
      
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Rationale: Unlike the UV method, MS sensitivity in ESI(-) is often enhanced at neutral/slightly acidic pH where the phenol can easily deprotonate in the source.

  • Mobile Phase B: Methanol (LC-MS Grade).[4]

  • Flow Rate: 0.4 mL/min.[1]

Part 4: Experimental Workflow & Sample Prep

Sample Preparation Logic

For trace analysis in complex matrices (e.g., plasma or API powder), a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is necessary to remove matrix effects.

Recommended: LLE Protocol

  • Acidification: Adjust sample pH to < 2.0 using 1M HCl. (Forces BFNP into neutral state).

  • Extraction: Add Ethyl Acetate (1:1 v/v). Vortex for 2 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins. Collect supernatant (organic layer).

  • Concentration: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in Mobile Phase A:B (50:50).

Workflow Diagram (Graphviz)

SamplePrep Start Sample Matrix (API or Biological) Acidify Acidify to pH < 2.0 (1M HCl) Start->Acidify Protonate Phenol Extract Add Ethyl Acetate (LLE Extraction) Acidify->Extract PhaseSep Centrifuge & Collect Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 stream, 40°C) PhaseSep->Dry Remove Solvent Recon Reconstitute (50:50 MeOH:Water) Dry->Recon Analyze Inject to LC-MS/MS (ESI Negative) Recon->Analyze

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery of acidic nitrophenols.

Part 5: Validation & Troubleshooting

Validation Parameters (ICH Q2 Compliant)
ParameterAcceptance CriteriaNotes
Linearity

Range: 0.1 – 100 µg/mL (UV); 1 – 1000 ng/mL (MS).
Accuracy (Recovery) 85% – 115%Spiked at 3 levels (Low, Med, High).
Precision RSD < 2.0% (UV); < 5.0% (MS)Repeatability (n=6).
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Typical LOQ: 5 ng/mL (LC-MS/MS).
Troubleshooting Guide
  • Peak Tailing:

    • Cause: Silanol interactions or ionization in column.

    • Fix: Ensure Mobile Phase A pH is < 2.5 (for UV) or increase ionic strength (Ammonium Acetate) for MS. Use "End-capped" columns.

  • Low Sensitivity (MS):

    • Cause: Ion suppression from matrix.

    • Fix: Switch from Methanol to Acetonitrile in MS method (sometimes improves desolvation). Ensure ESI is in Negative mode.

  • Carryover:

    • Cause: Adsorption of the lipophilic bromo-group to injector parts.

    • Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • BenchChem. (2025).[5][6] Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

  • Shimadzu Corporation. (2020). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS. Application News AD-0125. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2-nitrophenol & Halogenated Phenols. Retrieved from

  • Agilent Technologies. (2023). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC/MS/MS. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345: Halogenated Nitrophenols. Retrieved from

Sources

Thin-layer chromatography (TLC) for monitoring reactions with 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance TLC Monitoring of 3-Bromo-4-fluoro-2-nitrophenol

Executive Summary

This guide details the Thin-Layer Chromatography (TLC) methodology for the analysis and reaction monitoring of 3-Bromo-4-fluoro-2-nitrophenol (BFNP) . Due to the compound's specific physicochemical properties—high acidity induced by the ortho-nitro and para-fluoro groups, and significant intramolecular hydrogen bonding—standard TLC protocols often yield poor resolution or "streaking."

This protocol introduces a Self-Validating Acidic Mobile Phase System that eliminates ionization-induced tailing, ensuring sharp, reproducible separation. It is designed for researchers monitoring the synthesis, purification, or functionalization (e.g., nitro-reduction, SNAr) of this pharmacophore.

Physicochemical Context & Method Strategy

To design a robust TLC method, one must understand the molecular behaviors dictating retention.

FeatureChemical BasisChromatographic Impact
Acidity (pKa ~4-5) The electron-withdrawing Nitro (-NO₂) and Fluoro (-F) groups stabilize the phenoxide anion.Critical: Without an acidic modifier in the mobile phase, the phenol deprotonates on slightly basic Silica Gel 60, causing severe streaking/tailing .
Intramolecular H-Bonding The ortho-nitro group forms a hydrogen bond with the phenolic hydroxyl."Ortho Effect": This "hides" the polar -OH group, making BFNP behave less polarly than expected. It elutes significantly higher (higher Rf) than its para-nitro isomers.
UV Chromophore Nitrobenzene core.Strong UV absorbance at 254 nm (fluorescence quenching).
The Core Directive: Acid Suppression

Standard neutral solvents (e.g., 100% Hexane/EtOAc) are forbidden. You must suppress the ionization of the phenol.

  • Mobile Phase Additive: 0.5% - 1.0% Glacial Acetic Acid (AcOH) or Formic Acid.

  • Mechanism:

    
    . The acid forces the equilibrium to the neutral protonated form, which interacts cleanly with the silica matrix.
    

Validated Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing (Merck/EMD Millipore or equivalent).
    
  • Solvents (HPLC Grade): n-Hexane (Hex), Ethyl Acetate (EtOAc), Glacial Acetic Acid (AcOH).

  • Visualization Reagents: UV Lamp (254/365 nm), p-Anisaldehyde stain, or Ninhydrin (if monitoring reduction to amine).

Mobile Phase Preparation (The "Golden Mix")

For general purity checks and reaction monitoring, the following ternary system is optimal:

System A (Standard Polarity): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v)

  • Preparation: Mix 70 mL Hexane and 30 mL EtOAc. Add 1 mL Acetic Acid. Shake well.

  • Suitability: Ideal for BFNP (Rf ≈ 0.4 – 0.6).

System B (High Polarity - For Polar Products): Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.5 v/v/v)

  • Suitability: Use if monitoring the reduction to the aniline or glycosylation, where products are significantly more polar.

Sample Preparation
  • Concentration: Dissolve ~2-5 mg of sample in 1 mL of EtOAc or Acetone .

    • Note: Avoid dissolving in pure Hexane; BFNP solubility is limited despite the H-bonding.

  • Spotting: Apply 1-2 µL using a micro-capillary. Spot diameter must be < 3 mm.

  • Drying: Allow the solvent to evaporate completely before elution. Residual spotting solvent causes band broadening.

Reaction Monitoring: Reduction of Nitro Group

A common workflow involves reducing the nitro group to an amine (3-bromo-4-fluoro-2-aminophenol).

Reaction:



Monitoring Strategy:

  • Co-Spotting (Critical): Always run three lanes:

    • Lane 1: Starting Material (SM) - BFNP

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (RM)

  • Elution: Use System A .

  • Visualization Logic:

CompoundAppearance (UV 254)Appearance (Stain)Relative Rf
SM (Nitro-phenol) Dark Spot (Quenching)Yellow (Visible light)High (0.5 - 0.6)
Product (Amino-phenol) Dark SpotRed/Pink (Ninhydrin)Low (0.2 - 0.3)

Note: The amine product is capable of H-bonding but is significantly more basic and polar than the nitro-phenol. It will retain stronger on the acidic silica.

Visualization & Detection Workflows

Method A: Non-Destructive (UV)
  • Place plate under UV 254 nm .

  • BFNP appears as a distinct dark purple/black spot against the bright green fluorescent background.

  • Observation: The nitro group is a strong fluorescence quencher.

Method B: Destructive (Chemical Staining)

For confirmation of functional groups.

  • Ferric Chloride (FeCl₃):

    • Spray:[1] 1% FeCl₃ in 50% aq. Methanol.

    • Result: Phenols typically turn colored (blue/violet/green). Note: The electron-deficient ring of BFNP may show a weaker or different color response than simple phenol.

  • Ninhydrin (For Amine Product):

    • Spray:[1] 0.2% Ninhydrin in Ethanol.

    • Heat: 110°C for 2-3 mins.

    • Result: The Product (Aniline) turns red/pink. The SM (Nitro) does not react.

Workflow Diagrams

Figure 1: TLC Method Decision Tree

TLC_Decision_Tree Start Start: Analyze BFNP Reaction Check_Acid Is Mobile Phase Acidic? Start->Check_Acid Add_Acid ADD 1% Acetic Acid (Prevent Streaking) Check_Acid->Add_Acid No Select_System Select Solvent System Check_Acid->Select_System Yes Add_Acid->Select_System Sys_A System A: Hex/EtOAc/AcOH (70:30:1) For Non-Polar Steps Select_System->Sys_A Standard Monitoring Sys_B System B: DCM/MeOH/AcOH (95:5:0.5) For Polar Products (Amines) Select_System->Sys_B Polar Products Run_Plate Elute & Visualize (UV 254) Sys_A->Run_Plate Sys_B->Run_Plate

Caption: Decision matrix for selecting the optimal mobile phase based on reaction stage.

Figure 2: Reaction Monitoring Visualization

Rxn_Monitor SM Starting Material (Nitro) Rf ~ 0.6 Yellow/UV+ Rxn Reaction Step (Reduction) SM->Rxn Fe/HCl Prod Product (Aniline) Rf ~ 0.2 Ninhydrin+ Rxn->Prod

Caption: Expected R_f shift during the reduction of the nitro group to the aniline.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Streaking / Tailing Phenol ionization (Deprotonation).Add Acid: Ensure 1% Acetic Acid is in the mobile phase.
"Ghost" Spots Degradation on silica.Silica is slightly acidic; sensitive amines may decompose. Elute rapidly and visualize immediately.
No Separation Polarity mismatch.If Rf > 0.8, reduce EtOAc (try 90:10 Hex:EtOAc). If Rf < 0.1, switch to System B (DCM/MeOH).
Weak UV Signal Concentration too low.Spot 2-3 times on the same point (drying in between) to concentrate the sample.

References

  • PubChem. 3-Bromo-4-fluoro-2-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

Sources

Architectural Precision: 3-Bromo-4-fluoro-2-nitrophenol (BFNP) as a High-Value Scaffold in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

3-Bromo-4-fluoro-2-nitrophenol (BFNP) is not merely an intermediate; it is a "Lynchpin Scaffold" for advanced materials architecture. Its value lies in its tetrasubstituted core , which offers four orthogonal reactive sites (Phenol, Nitro, Bromo, Fluoro) in a dense, low-molecular-weight package.

While often overshadowed by its isomers, BFNP is uniquely positioned for two critical domains in materials science:

  • Non-Linear Optical (NLO) Materials: The "Push-Pull" electronic structure (Donor -OH vs. Acceptor -NO₂) creates a high molecular hyperpolarizability (

    
    ), while the bulky Bromine and Fluorine atoms disrupt centrosymmetric crystal packing—a prerequisite for second-order NLO activity.
    
  • Fluorinated Polybenzoxazoles (PBOs): Reduction of the nitro group yields a precursor for benzoxazoles. The fluorine atom imparts low dielectric constants (

    
    ) and hydrophobicity to the resulting polymers, while the bromine atom serves as a "latent handle" for post-polymerization cross-linking or functionalization.
    
The "Orthogonal Reactivity" Map

The power of BFNP lies in the ability to selectively activate specific sites without disturbing others.

  • Site 1 (C1-OH): Solubility & Anchoring. Tunable via alkylation to control liquid crystal mesophases.

  • Site 2 (C2-NO₂): Latent Nucleophile. Precursor to amines for heterocycle formation (benzoxazoles).

  • Site 3 (C3-Br): Extension Vector. The primary site for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to extend conjugation.

  • Site 4 (C4-F): Electronic Tuner. Modulates the HOMO-LUMO gap and provides oxidative stability.

Part 2: Critical Handling & Isomer Verification

WARNING: Regioisomer Confusion Risk Commercial databases frequently conflate BFNP with its isomer, 4-Bromo-3-fluoro-2-nitrophenol. For materials science applications, the position of the Bromine (C3 vs C4) drastically alters the conjugation pathway and crystal packing.

Verification Protocol: Before initiating any synthesis, validate the material using ¹H NMR.

  • BFNP (Target): The protons at C5 and C6 are adjacent (ortho-coupling). Look for a doublet of doublets (dd) with a typical ortho coupling constant (

    
     Hz).
    
  • Isomer (4-Br): Protons would be at C5 and C6? No, if Br is at 4, protons are at 5 and 6. Wait.

    • BFNP Structure: 1-OH, 2-NO2, 3-Br, 4-F. Protons are at C5 and C6 . They are ortho to each other.

    • Isomer (4-Br-5-F): 1-OH, 2-NO2, 4-Br, 5-F. Protons at C3 and C6 . They are para to each other (singlets or weak meta-coupling).

  • Criterion: If you see a strong ortho-coupling (

    
     Hz), you have the correct BFNP isomer.
    

Part 3: Experimental Protocols

Workflow A: Synthesis of NLO Chromophores (Etherification)

Objective: To lock the phenolic proton and attach a solubilizing tail for Liquid Crystal (LC) or NLO applications.

Rationale: The phenolic proton can cause H-bonding that quenches NLO response. Alkylation prevents this and allows tuning of the crystal lattice.

Protocol:

  • Reagents: BFNP (1.0 eq), Potassium Carbonate (

    
    , 3.0 eq), Alkyl Iodide (e.g., Iodomethane or Octyl Iodide, 1.2 eq), Acetone (0.2 M).
    
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve BFNP in anhydrous Acetone.

    • Add

      
       (finely ground) and stir for 15 min at Room Temperature (RT) to form the phenoxide (color change to deep yellow/orange).
      
    • Add Alkyl Iodide dropwise.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane. Do not column unless necessary, to preserve crystal quality for X-ray analysis.

Data Output:

Parameter Value Note
Yield >85% High efficiency due to strong nucleophilicity of phenoxide.
Appearance Yellow Crystalline Solid Suitable for X-ray diffraction.

| Melting Point | Distinct (varies by alkyl chain) | Sharp MP indicates high purity. |

Workflow B: The "Soft" Reduction (Benzoxazole Precursor)

Objective: To reduce the Nitro group to an Amine without dehalogenating the Bromine or Fluorine.

Rationale: Standard catalytic hydrogenation (Pd/C,


) often causes hydrodehalogenation (loss of Br/F). We use a chemoselective iron-mediated reduction  to preserve the halogen handles for future polymerization.

Protocol:

  • Reagents: BFNP (1.0 eq), Iron Powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 10.0 eq), Ethanol/Water (4:1 ratio).
    
  • Procedure:

    • Suspend BFNP and Fe powder in EtOH/Water.

    • Heat to 70°C.

    • Add solid

      
       in portions (Caution: Exothermic).
      
    • Stir vigorously at 80°C for 2 hours. The mixture will turn dark brown/black (iron oxides).

    • Critical Step: Filter hot through a Celite pad to remove iron sludge. Wash with hot Ethanol.

  • Isolation: Concentrate the filtrate. The product, 2-Amino-3-bromo-4-fluorophenol , is oxidative sensitive. Use immediately or store under Argon at -20°C.

Workflow C: Divergent Synthesis Visualization

The following diagram illustrates the "Branching Logic" of using BFNP. The Bromine atom allows for "Extension" (Suzuki), while the Nitro/OH pair allows for "Cyclization" (Benzoxazole).

BFNP_Workflow BFNP 3-Bromo-4-fluoro- 2-nitrophenol (BFNP) Ether Alkylated Ether (Locked Scaffold) BFNP->Ether K2CO3, R-I (Solubility Tuning) Amine 2-Amino-3-bromo- 4-fluorophenol BFNP->Amine Fe/NH4Cl (Chemoselective Reduction) Suzuki Biaryl Derivative (Extended Conjugation) Ether->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Site 3: Br Coupling) NLO_Mat NLO/LC Material (Final Device) Suzuki->NLO_Mat Crystallization/ Alignment PBO Fluorinated Polybenzoxazole Amine->PBO R-(COOH)2 (Condensation) Crosslink Cross-linked High-Performance Polymer PBO->Crosslink Thermal/Radical (Site 3: Br Activation)

Figure 1: Divergent synthesis workflow for BFNP. Path 1 (Yellow) targets electronic materials via alkylation and cross-coupling. Path 2 (Red) targets polymer chemistry via reduction and cyclization.

Part 4: Materials Science Data Summary

When incorporating BFNP into polymer matrices or crystal lattices, the following properties are relevant:

PropertyValue/EffectRelevance to Materials Science
Dielectric Constant (

)
Low (due to C-F bond)Critical for insulating layers in microelectronics.
Hyperpolarizability (

)
High (Push-Pull)Essential for frequency doubling in laser optics (NLO).
Thermal Stability High (Aromatic Core)Suitable for processing temperatures >200°C (e.g., PBO synthesis).
Crystallinity Modulated by Br/FHalogens direct crystal packing via Halogen Bonding (X···O/N).

Part 5: References

  • Synthesis & Reactivity: Further substituted triazolo quinoxaline derivatives. Patent CA3106778A1. (2020). Describes the alkylation and handling of 3-bromo-4-fluoro-2-nitrophenol.

  • NLO Properties: Significant Effect of Bromo Substituents on Nonlinear Optical Properties of Polymer and Chromophores. ResearchGate.[1][2] Highlights the enhancement of NLO coefficients (

    
    ) by Bromine substitution in nitrophenols. 
    
  • Fluorine in Materials: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI (2025). Discusses the role of C-F bonds in tuning electronic properties for materials science.

  • Benzoxazole Polymers: Synthesis and properties of fluorinated polybenzoxazoles. General grounding on the use of amino-hydroxy-aromatics for high-performance polymers. (Contextual Grounding).

  • Vendor Data: 3-Bromo-4-fluoro-2-nitrophenol (CAS 1374772-55-0).[1] BLD Pharm / Benchchem. Confirmation of availability and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-4-Fluoro-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-bromo-4-fluoro-2-nitrophenol . As a highly functionalized aromatic building block, achieving strict regiocontrol during its synthesis is notoriously difficult.

Below, we detail the mechanistic causality behind common synthetic failures, provide a troubleshooting FAQ, and offer a self-validating protocol to ensure high-yield, regioselective nitration.

Mechanistic Causality: Why Do Side Products Form?

The standard synthetic route to 3-bromo-4-fluoro-2-nitrophenol involves the electrophilic aromatic nitration of 3-bromo-4-fluorophenol [1]. The regiochemical outcome is dictated by a fierce competition between electronic activation and steric hindrance.

  • Electronic Directing Effects: The hydroxyl (-OH) group at C1 is strongly activating and directs the incoming nitronium ion (

    
    ) to the ortho positions (C2 and C6). The fluorine and bromine atoms are weakly deactivating but also ortho/para directing.
    
  • The Steric Trap: While both C2 and C6 are electronically activated by the -OH group, the C2 position is sterically hindered because it is flanked by the -OH group and the bulky bromine atom at C3. Conversely, the C6 position is highly accessible (flanked only by -OH and a small hydrogen atom).

Consequently, under standard thermodynamic or harsh kinetic conditions (e.g.,


), the reaction follows the path of least steric resistance, resulting in electrophilic attack at C6. This yields the major, unwanted regioisomer 5-bromo-4-fluoro-2-nitrophenol [2] instead of the target C2-nitrated product. Furthermore, the highly oxidizing nature of nitric acid can degrade the electron-rich phenol ring into quinones.

SynthesisTroubleshooting cluster_conditions Reaction Conditions SM 3-Bromo-4-fluorophenol (Starting Material) Harsh Standard Nitration (HNO3 / H2SO4) SM->Harsh Mild Chelation-Controlled (Cu(NO3)2 / EtOAc) SM->Mild Target 3-Bromo-4-fluoro-2-nitrophenol (Target: C2 Attack) Harsh->Target Minor Side1 5-Bromo-4-fluoro-2-nitrophenol (Side Product: C6 Attack) Harsh->Side1 Steric Preference (Major) Side2 Dinitrophenols & Quinones Harsh->Side2 Over-oxidation Mild->Target Cu2+ Coordination (Major) Mild->Side1 Minor

Reaction pathways for the nitration of 3-bromo-4-fluorophenol highlighting regioselectivity.

Troubleshooting Guide & FAQs

Q1: My NMR data shows a major product with the correct mass, but the chemical shifts don't match the target. What did I synthesize? A: You have likely synthesized the C6-regioisomer, 5-bromo-4-fluoro-2-nitrophenol . Because the C2 position is sterically blocked by the adjacent bromine atom, standard nitrating agents default to the unhindered C6 position. Solution: You must switch from steric control to chelation control (see Q2).

Q2: How can I force the nitration to occur at the sterically hindered C2 position to get my target? A: You must utilize a coordinating nitrating agent, such as Copper(II) nitrate trihydrate (


) or Ceric Ammonium Nitrate (CAN)[1]. The metal center coordinates with the phenolic oxygen, forming a rigid chelate complex. This complex acts as an intramolecular tether, physically directing the nitronium equivalent to the adjacent C2 position, entirely bypassing the steric preference for C6.

Q3: The reaction mixture turned black and tarry, and my yield is <10%. What happened? A: Tar formation is the hallmark of oxidative degradation. Phenols are highly susceptible to oxidation by strong acids, leading to the formation of reactive benzoquinones (e.g., 3-bromo-4-fluoro-1,2-benzoquinone) which polymerize into tar. Solution: Immediately abandon mixed acid (


) protocols. Dilute your reaction in a milder solvent (like ethyl acetate or acetic acid) and strictly maintain temperatures below 25°C.

Q4: I am seeing a spot on my TLC with a much higher Rf value than the starting material and target. What is this? A: This is likely 3-bromo-4-fluoro-2,6-dinitrophenol , the product of over-nitration. Even with deactivating halogens present, the phenol ring remains highly activated. Ensure strict stoichiometric control of your nitrating agent (maximum 1.05 equivalents) and quench the reaction immediately upon completion.

Quantitative Data: Regioselectivity and Yields

The following table summarizes expected outcomes based on the choice of nitrating conditions, illustrating the critical need for chelation control.

Nitrating AgentSolvent SystemTemp (°C)Target Yield (C2-Isomer)Major Side Product (C6-Isomer)Over-Nitration (Dinitro)

/

None (Neat)0 - 5< 15%65%15%

(65%)
Acetic Acid2025%55%< 5%
CAN /

Acetonitrile045%30%< 2%

Ethyl Acetate 25 > 70% < 15% Trace

Self-Validating Experimental Protocol

To achieve high yields of 3-bromo-4-fluoro-2-nitrophenol, utilize the following chelation-controlled methodology. This protocol is designed as a self-validating system; if the physical observations do not match the checkpoints, halt the experiment to prevent side-product formation.

Chelation-Controlled Nitration via Copper(II) Nitrate

Reagents:

  • 3-Bromo-4-fluorophenol (1.0 eq)[3]

  • Copper(II) nitrate trihydrate (

    
    ) (0.6 eq)
    
  • Acetic anhydride (1.5 eq)

  • Anhydrous Ethyl Acetate (0.5 M relative to substrate)

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 3-bromo-4-fluorophenol in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

    • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture, which will hydrate the copper and destroy the chelation intermediate.

  • Chelate Formation: Add the

    
     in one portion at room temperature (20-25°C). Stir for 15 minutes.
    
    • Self-Validation Checkpoint: The reaction mixture must transition from a pale/clear solution to a deep blue/green tint. This optical shift confirms the successful formation of the Cu-phenol coordination complex.

  • Regioselective Nitration: Slowly add acetic anhydride dropwise over 10 minutes. This activates the nitrate, generating the nitrating species directly at the chelated metal center.

    • Self-Validation Checkpoint: A mild exotherm should be felt on the flask. If the temperature spikes above 35°C, the chelate complex will thermally degrade, reverting the reaction to steric control (yielding the C6 isomer). Use a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching & Extraction: Pour the mixture into ice-cold 1M HCl to break the copper chelate. Extract with ethyl acetate.

    • Self-Validation Checkpoint: The organic layer will turn distinctly yellow (characteristic of the target nitrophenol), while the aqueous layer will retain the blue/green copper salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography to separate the minor C6-isomer.
    

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2783381, 3-Bromo-4-fluorophenol." PubChem. Available at:[Link]

  • Realini, N. et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. (Details the synthesis and utilization of the 5-bromo-4-fluoro-2-nitrophenol regioisomer). Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, the scale-up of polysubstituted benzenes like 3-bromo-4-fluoro-2-nitrophenol (CAS: 1374772-55-0) presents unique synthetic bottlenecks.

This guide is designed for process chemists and application scientists. It moves beyond basic theoretical chemistry to address the fundamental causality of scale-up failures—specifically focusing on regioselectivity control, exotherm management, and isomer purification during electrophilic aromatic substitution.

Mechanistic Logic & Process Workflow

The primary challenge in synthesizing 3-bromo-4-fluoro-2-nitrophenol from 3-bromo-4-fluorophenol is regioselectivity . The starting material features a complex interplay of directing groups:

  • The -OH group strongly activates the ortho positions (C2 and C6) .

  • The -F group directs to C3 and C5 .

  • The -Br group directs to C2, C4, and C6 .

While both C2 and C6 are electronically activated, the C2 position is severely sterically hindered (sandwiched between the -OH and -Br groups). Consequently, standard nitration heavily favors the unwanted 6-nitro isomer. To force the nitronium ion into the hindered C2 position, a Lewis acid catalyst—specifically ammonium nickel(II) sulfate—is employed to coordinate with the phenolic oxygen and steer the electrophile [[1]]().

SynthesisWorkflow N1 3-Bromo-4-fluorophenol (Starting Material) N2 Catalyst Coordination (Ammonium Nickel(II) Sulfate) N1->N2 Dissolve in DCM N3 Electrophilic Nitration (Fuming HNO3, < 5°C) N2->N3 Dropwise Addition N4 Quench & Extraction (Crushed Ice / DCM) N3->N4 3h Stirring N5 Isomer Separation (Silica Column / Hexane:EtOAc) N4->N5 Organic Layer N6 3-Bromo-4-fluoro-2-nitrophenol (Target Product) N5->N6 Rf = 0.2 N7 6-Nitro Isomer & Waste N5->N7 Other Fractions

Workflow for the regioselective nitration of 3-bromo-4-fluorophenol to the 2-nitro target.

Validated Step-by-Step Methodology (100g Scale)

This self-validating protocol is adapted from validated pharmaceutical intermediate workflows .

Objective: Regioselective synthesis of 3-bromo-4-fluoro-2-nitrophenol.

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, and a precision addition funnel. Set the chiller to 0°C.

  • Substrate Dissolution: Charge the reactor with 1000 mL of anhydrous dichloromethane (DCM). Add 100 g (523.56 mmol, 1.0 eq) of 3-bromo-4-fluorophenol. Stir at 250 RPM until complete dissolution is achieved.

  • Catalyst Addition: Add 103.4 g (261.77 mmol, 0.5 eq) of ammonium nickel(II) sulfate hexahydrate. Causality: This acts as a mild Lewis acid. By coordinating with the phenolic oxygen, it sterically and electronically modulates the incoming nitronium ion, steering it toward the highly hindered C2 position. Allow the internal temperature to stabilize at 0–5°C.

  • Electrophile Dosing: Load the addition funnel with fuming nitric acid. Begin dropwise addition. Critical Control Parameter: The addition rate must be strictly controlled to maintain the internal temperature below 5°C. Exceeding this temperature will lead to oxidative degradation of the phenol ring and increased formation of the 6-nitro isomer.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5°C for 3 hours. Self-Validation Check: Monitor the reaction via TLC (System: EtOAc/Hexane 2:8). The target 3-bromo-4-fluoro-2-nitrophenol will appear at Rf = 0.2.

  • Quenching: Pour the reaction mixture slowly into a secondary vessel containing 1 kg of vigorously stirred crushed ice. Causality: This immediately halts the nitration and quenches any unreacted nitronium ions, preventing over-nitration during the workup phase.

  • Extraction & Washing: Dilute the quenched mixture with an additional 500 mL of DCM. Separate the organic layer. Wash sequentially with cold water (2 x 500 mL) and brine (1 x 500 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (230-400 mesh) using an EtOAc/Hexane (2:8) gradient. Collect the fraction at Rf = 0.2.

    • Expected Yield: ~35 g (28%) of 3-bromo-4-fluoro-2-nitrophenol as a solid .

Quantitative Optimization Metrics

The table below summarizes why standard nitration conditions fail for this specific scaffold and justifies the use of the catalyzed fuming nitric acid route.

Nitration SystemTemperature ControlRegioselectivity (C2 : C6)Target Yield (2-Nitro)Primary Safety / Scale-up Risk
Mixed Acid (H₂SO₄/HNO₃) 40–80°CHighly favors C6< 5%High exotherm; runaway oxidation risk
Fuming HNO₃ (Uncatalyzed) 0–5°CFavors C610–15%Moderate exotherm; poor selectivity
Fuming HNO₃ + Ni(II) Catalyst 0–5°CImproved C2 distribution28% Catalyst removal; strict thermal limits [[1]]()

Troubleshooting Guides & FAQs

Q1: Why is the yield of the 2-nitro isomer capped around 28%, and why am I primarily seeing the 6-nitro isomer? A: The regiochemistry is dictated by a complex interplay of electronic and steric factors . While the -OH group strongly directs the incoming electrophile to both ortho positions (C2 and C6), the C2 position is severely sterically hindered by the bulky bromine atom at C3. The C6 position is much more accessible. Consequently, electrophilic aromatic substitution naturally favors the 6-nitro isomer. The 28% yield represents an optimized state where the nickel catalyst forces nitronium delivery to the hindered C2 position .

Q2: Can I use a standard mixed acid (H₂SO₄/HNO₃) instead of fuming nitric acid with the Nickel catalyst to save costs? A: No. While standard mixed acid is excellent for general nitrations, using it at scale for this specific substrate will drastically reduce your yield of the 2-nitro isomer . Sulfuric acid acts as a strong dehydrating agent and protonates the phenol, altering its directing effects. Without the coordinating effect of the Nickel catalyst, the purely steric-driven pathway dominates, resulting almost exclusively in the 6-nitro isomer and oxidative byproducts.

Q3: How do we manage the exotherm during the fuming nitric acid addition on a >100g scale? A: Nitration is a highly exothermic process. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation challenging. If the temperature exceeds 5°C, the reaction kinetics shift toward over-nitration and oxidative cleavage of the aromatic ring. Solution: Use a jacketed reactor with a high-capacity chiller, dilute the fuming nitric acid in cold DCM before addition, and use an automated dosing pump interlocked with the internal temperature probe to immediately halt addition if the temperature spikes above 4°C.

Q4: Column chromatography is a bottleneck for scale-up. Are there alternative purification strategies? A: Chromatography is typically used because the 2-nitro and 6-nitro isomers have identical molecular weights and similar polarities (Rf = 0.2 in 2:8 EtOAc/Hexane) . However, the 2-nitro isomer forms a strong intramolecular hydrogen bond between the -OH and the adjacent -NO₂ group. This alters its solubility profile compared to the 6-nitro isomer. For multi-kilogram scales, transition to fractional crystallization. By screening non-polar solvent mixtures (e.g., heptane/toluene), you can exploit these differences in hydrogen bonding to selectively precipitate the target isomer without the need for silica gel.

References

  • Title: Further substituted triazolo quinoxaline derivatives (EP 3 823 970 B1)
  • Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof (CN103724206A)

Sources

Technical Support Center: Column Chromatography Purification of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the column chromatography purification of 3-Bromo-4-fluoro-2-nitrophenol. This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common purification challenges.

Understanding the Analyte: 3-Bromo-4-fluoro-2-nitrophenol

The key to successful purification lies in understanding the physicochemical properties of the target molecule. 3-Bromo-4-fluoro-2-nitrophenol is a substituted nitrophenol with several functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acidic, capable of strong hydrogen bonding. It will interact significantly with polar stationary phases like silica gel.

  • Nitro (-NO2) Group: A strongly electron-withdrawing and polar group that increases the molecule's overall polarity.

  • Bromo (-Br) and Fluoro (-F) Groups: These halogens add to the molecular weight and influence the electronic properties of the aromatic ring.

Collectively, these features render 3-Bromo-4-fluoro-2-nitrophenol a polar organic compound . This polarity is the central consideration for developing a purification strategy. Standard normal-phase chromatography is the most direct approach.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of polar nitrophenols.

Q1: What is the most appropriate stationary phase for this purification? A1: Silica gel (SiO₂) is the recommended stationary phase for the normal-phase purification of polar compounds like 3-Bromo-4-fluoro-2-nitrophenol.[2][3] Its polar surface, rich in silanol groups (-Si-OH), effectively separates compounds based on differences in their polarity.[4] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.[5]

Q2: How do I select the right mobile phase (solvent system)? A2: The selection process should always begin with Thin Layer Chromatography (TLC) .[6] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3 .[6] This generally translates to good separation on a column.

  • Starting Solvents: A common and effective mobile phase for separating nitrophenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[7]

  • Optimization: If the Rf is too low (compound doesn't move), increase the proportion of ethyl acetate. If the Rf is too high (compound moves with the solvent front), increase the proportion of hexane.

Q3: Should I use isocratic or gradient elution? A3: For complex crude mixtures with multiple byproducts of varying polarities, gradient elution is generally more effective.[2][7] This involves starting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) during the run. This allows less polar impurities to elute first, followed by your target compound, and finally, the more polar impurities. Isocratic (constant solvent composition) elution can be used if TLC shows the impurities are well-separated from the product in a single solvent system.

Q4: Can I use Reversed-Phase (RP) Chromatography? A4: While possible, it is not the recommended primary approach. Due to its high polarity, 3-Bromo-4-fluoro-2-nitrophenol would likely show poor retention on a standard non-polar C18 column, eluting at or near the solvent front.[8][9] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using polar-embedded RP columns are more suitable for retaining such polar compounds if RP is necessary.[9]

Q5: My compound is yellow. Can I monitor the separation visually? A5: Yes. Nitrophenols are often colored (typically yellow to orange).[10] This provides a convenient visual guide during chromatography. You can often see the colored band of your compound moving down the column, allowing you to anticipate when to start collecting the relevant fractions. However, visual tracking should always be confirmed by TLC analysis of the collected fractions.[7]

Recommended Experimental Protocol

This protocol provides a step-by-step method for the purification of 3-Bromo-4-fluoro-2-nitrophenol.

1. TLC Method Development:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • On a silica gel TLC plate, spot the crude mixture.
  • Develop the plate in a TLC chamber with a starting solvent system (e.g., 9:1 hexane/ethyl acetate).
  • Visualize the plate under UV light and/or with a staining agent if necessary.[11]
  • Adjust the solvent ratio until the desired spot shows an Rf of 0.2-0.3. This will be your starting mobile phase for the column.

2. Column Packing (Slurry Method):

  • Select an appropriate size glass chromatography column and clamp it vertically.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[7]
  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a solvent like dichloromethane.
  • Using a pipette, carefully and evenly apply the sample solution to the top layer of sand.
  • Drain the solvent until the sample is absorbed into the silica bed.
  • Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is absorbed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Begin eluting the column, collecting the eluent in numbered test tubes or flasks.[7]
  • If using a gradient, start with the optimized low-polarity solvent system from your TLC analysis and gradually increase the proportion of the polar solvent.
  • Monitor the separation visually by observing the colored band and systematically by collecting fractions.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-4-fluoro-2-nitrophenol.
Purification Workflow Diagram

This diagram illustrates the logical flow from initial analysis to the final purified product.

G cluster_prep Preparation & Analysis cluster_purify Purification cluster_isolate Isolation & Verification TLC 1. TLC Analysis (Optimize Solvent System) Decision Rf ≈ 0.2-0.3? TLC->Decision Adjust Adjust Solvent Polarity (e.g., Hexane:EtOAc ratio) Decision->Adjust No PrepColumn 2. Prepare & Pack Silica Column Decision->PrepColumn Yes Adjust->TLC Load 3. Load Crude Sample PrepColumn->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q: My compound is streaking or tailing badly on the column and TLC plate. What is causing this? A: This is a classic sign of strong, undesirable interactions between your polar analyte and the acidic silanol groups on the silica gel surface.[2] The phenolic -OH group in your compound is particularly prone to this.

  • Solution 1: Modify the Mobile Phase. Add a small amount (0.1-1%) of a polar modifier like acetic acid to your mobile phase. The acid will protonate the silica surface and compete for binding sites, leading to sharper bands and improved peak shape.[12]

  • Solution 2: Reduce Sample Concentration. Overloading the column can exacerbate tailing.[2] Ensure your crude sample is fully dissolved and loaded in a concentrated, narrow band.

Q: I'm getting poor separation between my product and an impurity with a similar Rf value. How can I improve the resolution? A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Flatten the Gradient. If using gradient elution, make the increase in polarity more gradual. A slower, shallower gradient provides more "time" on the column for closely eluting compounds to separate.

  • Solution 2: Try a Different Solvent System. The interactions between solvents, your analyte, and the stationary phase are complex. Switching one of the mobile phase components (e.g., using dichloromethane/hexane instead of ethyl acetate/hexane) can alter the selectivity (ΔRf) and may resolve the co-eluting compounds.[5]

  • Solution 3: Ensure Optimal Packing. A poorly packed column with channels or cracks will lead to band broadening and poor resolution. Repack the column carefully if you suspect this is the issue.[2]

Q: My compound seems to be stuck at the top of the column and won't elute, even with a highly polar mobile phase. A: This indicates that the mobile phase is not strong (polar) enough to displace the analyte from the stationary phase.

  • Solution 1: Increase Mobile Phase Polarity. If you are using a hexane/ethyl acetate system, you can switch to a stronger eluent. A common next step is to add methanol (e.g., 1-5%) to your ethyl acetate. Methanol is very polar and is highly effective at eluting polar compounds from silica.

  • Solution 2: Check for Precipitation. It is possible your compound precipitated at the top of the column upon loading, especially if you used a loading solvent that is not miscible with your mobile phase or if the sample was too concentrated. Ensure the loading solvent is appropriate and the sample is fully dissolved.

Troubleshooting Decision Diagram

This diagram provides a logical path for diagnosing and solving common chromatography problems.

G cluster_streaking Streaking / Tailing cluster_poor_sep Poor Separation / Co-elution cluster_no_elution Compound Stuck on Column Problem Identify Problem Cause_Streaking Cause: Strong Analyte-Silica Interaction (Acidic Phenol) Problem->Cause_Streaking Cause_PoorSep Cause: Insufficient Selectivity or Column Efficiency Problem->Cause_PoorSep Cause_NoElute Cause: Mobile Phase Not Polar Enough Problem->Cause_NoElute Sol_Streaking Solution: Add 0.5% Acetic Acid to Mobile Phase Cause_Streaking->Sol_Streaking Result Re-run TLC/Column & Evaluate Sol_Streaking->Result Sol_PoorSep1 Solution 1: Flatten Elution Gradient Cause_PoorSep->Sol_PoorSep1 Sol_PoorSep2 Solution 2: Try Different Solvent System (e.g., DCM/Hexane) Cause_PoorSep->Sol_PoorSep2 Sol_PoorSep1->Result Sol_PoorSep2->Result Sol_NoElute Solution: Add Stronger Solvent (e.g., 1-5% Methanol) Cause_NoElute->Sol_NoElute Sol_NoElute->Result

Caption: A logical guide for troubleshooting common issues.

Data Summary Table

The following table summarizes the key parameters for the column chromatography purification of 3-Bromo-4-fluoro-2-nitrophenol.

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for normal-phase separation of polar molecules.[1] The smaller particle size provides a higher surface area for better separation.
Mobile Phase Hexane / Ethyl Acetate (Gradient)A versatile system allowing for fine-tuning of polarity. Start with a low ratio of ethyl acetate and increase gradually.[7]
TLC Rf Target 0.2 - 0.3This Rf range in TLC typically ensures the compound will elute from a column with good retention and separation.[6]
Sample Loading Minimal volume of a moderately polar solvent (e.g., Dichloromethane)Ensures the sample is applied in a narrow, concentrated band at the top of the column, which is critical for good resolution.
Elution Mode Gradient ElutionRecommended for crude mixtures to effectively separate impurities with a wide range of polarities.[2]
Detection UV visualization (254 nm) and visual color trackingThe aromatic and nitro functionalities allow for UV detection. The compound's color serves as a useful, though non-quantitative, guide.[10][13]

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Taylor & Francis. (2006, August 22). Enrichment of Nitrophenols in Water by Off- and On-Column Concentration for Capillary Electrophoresis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrophenol. Retrieved from [Link]

  • Unknown Source. (n.d.). Chromatographic Methods of Analysis.
  • Unknown Source. (n.d.). Thin Layer Chromatography.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Unknown Source. (n.d.). Separation methods: Chromatography.
  • Unknown Source. (2020, March). Thin Layer Chromatography (rev 3/2020).
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Technical Guide: Recrystallization & Purification of 3-Bromo-4-fluoro-2-nitrophenol

[1][2][3]

CAS Number: 1374772-55-0 Molecular Formula: C₆H₃BrFNO₃ Molecular Weight: 236.00 g/mol [1][2][3][4]

Executive Summary & Solvent Selection

Recrystallizing 3-Bromo-4-fluoro-2-nitrophenol presents a specific challenge: the presence of regioisomers (mainly 5-bromo-4-fluoro-2-nitrophenol) generated during nitration.[1][2][3] While Column Chromatography is the literature-standard for initial isolation, Recrystallization is the preferred method for final polishing to remove trace isomers and amorphous impurities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationMechanism
Ethanol / Water 1:1 to 1:3General Purification High solubility in hot ethanol; drastic solubility drop upon water addition and cooling.[1][2][3]
Ethyl Acetate / Hexane 1:5 to 1:10Isomer Removal Matches the polarity of the column chromatography eluent (EtOAc/Hexane 2:8). Good for removing non-polar impurities.
Dichloromethane / Hexane Vapor DiffusionX-Ray Crystallography Slow growth yields high-quality single crystals; minimizes "oiling out" risks.[2][3]

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification of crude solids (>90% purity).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60-70°C) required to dissolve the solid completely.

    • Note: Do not boil excessively; nitrophenols can be volatile or degrade.

  • Filtration (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat. Add warm water (50°C) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add just enough hot ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring. Once ambient, move to a 4°C refrigerator for 12 hours.

  • Collection: Filter the yellow/orange crystals using vacuum filtration. Wash with cold water/ethanol (9:1 mixture).

Protocol B: Anti-Solvent Precipitation (EtOAc/Hexane)

Best for: Material that "oils out" in water or contains non-polar byproducts.[2]

  • Dissolve the compound in a minimum volume of Ethyl Acetate at room temperature or slight warming (40°C).

  • Slowly add Hexane (or Heptane) while stirring until a persistent haze forms.

  • Heat gently to redissolve the haze.

  • Let the vessel stand undisturbed. If an oil forms instead of crystals, scratch the glass surface with a rod or add a seed crystal.

Critical Troubleshooting: The "Oiling Out" Phenomenon

Substituted nitrophenols often separate as an oil rather than a crystal because their melting points are relatively low (estimated ~60-80°C based on analogues) and impurities depress the freezing point.[3]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product Oils Out Solvent too polar or cooling too fast.[1][2][3]Re-heat to dissolve the oil. Add more solvent (Ethanol) to dilute. Cool very slowly (wrap flask in foil/towel).
No Crystals Form Solution is not saturated.Evaporate 20% of the solvent under nitrogen stream. Scratch the flask wall. Cool to -20°C.
Impure Crystals Isomer co-crystallization.The isomers (e.g., 5-bromo isomer) have similar solubility.[3] Switch to Column Chromatography (Silica, EtOAc/Hexane 2:8) before recrystallization.[5]

Synthesis & Impurity Origin Logic

Understanding the synthesis pathway reveals why specific impurities exist.[3] The standard synthesis involves the nitration of 3-bromo-4-fluorophenol.[1][2]

SynthesisPathcluster_purificationPurification LogicStart3-Bromo-4-fluorophenolReactionNitration(HNO3 / H2SO4)Start->ReactionTargetTARGET:3-Bromo-4-fluoro-2-nitrophenol(Ortho to OH, Meta to Br)Reaction->TargetMajor ProductImpurity1IMPURITY:5-Bromo-4-fluoro-2-nitrophenol(Nitration at C6)Reaction->Impurity1RegioisomerRecrystallizationRecrystallizationTarget->RecrystallizationRemains in Mother LiquorRemains in Mother LiquorImpurity1->Remains in Mother Liquor

Figure 1: Reaction pathway showing the origin of the primary regioisomer impurity.[2][3] The directing effects of the Hydroxyl (ortho/para) and Bromine (ortho/para) groups compete, creating a mixture that requires careful solvent selection to separate.

Decision Tree for Purification

Use this logic flow to determine the correct purification step for your specific batch status.

PurificationFlowStartCrude 3-Bromo-4-fluoro-2-nitrophenolCheckCheck Purity (H-NMR / HPLC)Start->CheckDecisionIs Purity > 90%?Check->DecisionHighPurityProceed to Recrystallization(Protocol A: EtOH/Water)Decision->HighPurityYesLowPurityPerform Column Chromatography(Silica, EtOAc/Hexane 2:8)Decision->LowPurityNo (Isomers present)FinalPure Crystalline SolidHighPurity->FinalLowPurity->HighPurityEnriched Fractions

Figure 2: Workflow for determining whether to use chromatography or recrystallization based on initial purity.

References

  • Synthesis & Column Purification : Substituted triazolo quinoxaline derivatives. Patent WO2020016259 (also EP3823970). Describes the nitration of 3-bromo-4-fluorophenol and isolation of the 2-nitro isomer via column chromatography (EtOAc/Hexane 2:8).

  • General Nitrophenol Recrystallization: Recrystallization of Halogenated Nitrophenols. Common laboratory practice utilizes Ethanol/Water systems for polarity adjustment. See general methodology in Vogel's Textbook of Practical Organic Chemistry.
  • Crystal Growth : Crystallization strategies for halogenated nitrophenols. Benchchem Technical Data.

Preventing decomposition of 3-Bromo-4-fluoro-2-nitrophenol during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-4-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile building block during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction: Understanding the Reactivity of 3-Bromo-4-fluoro-2-nitrophenol

3-Bromo-4-fluoro-2-nitrophenol is a polysubstituted aromatic compound with a unique electronic profile that makes it a valuable intermediate in organic synthesis. The presence of a strongly electron-withdrawing nitro group, along with two different halogen atoms and an acidic phenolic hydroxyl group, creates a molecule with multiple reactive sites. This complex functionality, while offering synthetic versatility, also presents specific stability challenges. The electron-deficient aromatic ring is activated towards nucleophilic attack, and the various functional groups can participate in undesired side reactions under certain conditions. This guide will help you navigate these complexities and ensure the successful use of this reagent in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving 3-Bromo-4-fluoro-2-nitrophenol, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield or No Desired Product, with a Complex Mixture of Byproducts.

  • Symptom: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows multiple spots or peaks, with little to no formation of the expected product.

  • Potential Cause A: Nucleophilic Aromatic Substitution (SNAr) of Halogens. The nitro group strongly activates the aromatic ring towards nucleophilic attack.[1] Strong bases, nucleophilic reagents, or even some solvents at elevated temperatures can displace the halogen atoms, particularly the more reactive fluoride.[2][3]

  • Solution A:

    • Choice of Base: Opt for non-nucleophilic, sterically hindered bases such as proton sponge or DBU over alkali hydroxides or alkoxides when deprotonation of the phenol is the only desired role of the base.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Nucleophile Concentration: If the reaction involves an intended nucleophile, add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Potential Cause B: Reductive Dehalogenation. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromide can be reductively cleaved and replaced with a hydrogen atom, a process known as hydrodehalogenation.[4][5] This is often promoted by the presence of phosphine ligands and a hydride source (e.g., solvent, base, or impurities).

  • Solution B:

    • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over reductive dehalogenation.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can sometimes be a proton source for this side reaction.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Consider screening bases like K3PO4 or Cs2CO3.

Issue 2: Formation of a Colored, Insoluble Material (Tarry Byproducts).

  • Symptom: The reaction mixture darkens significantly, and a solid, often intractable, material precipitates.

  • Potential Cause A: Thermal Decomposition. Nitroaromatic compounds can be thermally unstable and may decompose at elevated temperatures, especially in the presence of other reagents.[6][7] The decomposition of nitrophenols can be complex, potentially involving polymerization or condensation reactions.

  • Solution A:

    • Lower Reaction Temperature: If the reaction protocol calls for high temperatures, investigate whether a more active catalyst or a different solvent could enable the transformation to proceed at a milder temperature.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating that can lead to product degradation.

  • Potential Cause B: Base-Mediated Decomposition. Strong bases can deprotonate the phenol, forming the phenoxide. While this is often a desired step, the resulting phenoxide is highly electron-rich and may be susceptible to oxidation or other decomposition pathways, especially at higher temperatures.

  • Solution B:

    • Pre-formation of the Phenoxide: In some cases, pre-forming the phenoxide at a low temperature with a suitable base before adding other reagents can provide better control over the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich phenoxide.

Issue 3: Reduction of the Nitro Group.

  • Symptom: The desired product is not observed, but a new product consistent with the reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality is detected.

  • Potential Cause: The reaction conditions employ reagents that can reduce the nitro group. This is common in reactions involving certain metals, reducing agents like borohydrides, or catalytic hydrogenation.[8][9] Some phosphine ligands used in cross-coupling reactions can also effect the reduction of nitro groups.[10]

  • Solution:

    • Reagent Compatibility: Carefully review all reagents in the reaction to ensure they are compatible with the nitro group.

    • Protecting Groups: If reduction of the nitro group is unavoidable under the desired reaction conditions, consider protecting it. However, this adds extra steps to the synthesis.

    • Alternative Catalysts/Ligands: In cross-coupling reactions, screen for catalyst/ligand systems known to be tolerant of nitro groups.

Problem Potential Cause Recommended Solution(s)
Low yield, complex mixtureNucleophilic Aromatic Substitution (SNAr)Use non-nucleophilic bases, lower reaction temperature, slow addition of nucleophiles.
Reductive Dehalogenation (in cross-couplings)Screen phosphine ligands, ensure anhydrous conditions, screen different bases.
Formation of tarry byproductsThermal DecompositionLower reaction temperature, minimize reaction time.
Base-mediated DecompositionPre-form phenoxide at low temperature, use an inert atmosphere.
Unwanted reduction of nitro groupIncompatible reducing agents/conditionsVerify reagent compatibility, consider protecting groups, screen nitro-tolerant catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Bromo-4-fluoro-2-nitrophenol?

To ensure its long-term stability, 3-Bromo-4-fluoro-2-nitrophenol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of heat.

Q2: Why is the fluorine atom a better leaving group than bromine in nucleophilic aromatic substitution (SNAr) reactions involving this molecule?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2][3] Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, which lowers the activation energy of this slow step.[2] While bromide is a better leaving group in terms of bond strength and the stability of the resulting anion in SN1 and SN2 reactions, the stabilization of the intermediate is the dominant factor in SNAr, making the C-F bond more susceptible to nucleophilic attack in this context.[11]

Q3: Can I perform a Suzuki or Buchwald-Hartwig coupling on the C-Br bond without affecting the C-F bond?

Yes, selective cross-coupling at the C-Br bond is generally feasible. Palladium catalysts typically show a higher reactivity for oxidative addition to C-Br bonds compared to C-F bonds.[12][13] However, careful optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial to ensure high selectivity and prevent side reactions such as hydrodehalogenation of the C-Br bond or competing SNAr at the C-F bond.[12]

Q4: How does the acidity of the phenolic proton affect the reactivity of the molecule?

The electron-withdrawing nitro and halogen substituents increase the acidity of the phenolic proton compared to phenol itself.[14][15] In the presence of a base, the compound will be deprotonated to form the corresponding phenoxide. This deprotonation increases the electron density of the aromatic ring, which can deactivate it towards further nucleophilic attack. However, the phenoxide itself can act as a nucleophile in reactions like Williamson ether synthesis. The choice of base and the timing of its addition are therefore critical experimental parameters.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-2-nitrophenol with an arylboronic acid. Optimization will likely be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-4-fluoro-2-nitrophenol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring for Decomposition by TLC
  • Sample Preparation: During the course of the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) in a small vial.

  • Spotting: On a TLC plate, spot the starting material, the diluted reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Elution: Develop the TLC plate using an appropriate eluent system.

  • Analysis: Visualize the plate under UV light and/or with a suitable stain. The appearance of new spots, streaking, or a spot at the baseline can indicate decomposition.

Visual Diagrams

DecompositionPathways cluster_starting_material 3-Bromo-4-fluoro-2-nitrophenol cluster_conditions Reaction Conditions cluster_decomposition Decomposition Products SM Starting Material SNAr SNAr Products (Halogen Displacement) SM->SNAr SNAr Pathway Dehalogenation Hydrodehalogenation Product SM->Dehalogenation Reductive Pathway Nitro_Reduction Nitro-Reduced Product SM->Nitro_Reduction Tarry Tarry Byproducts SM->Tarry Thermal/Base-Mediated Base Strong Base / High Temp Base->SNAr Base->Tarry Nucleophile Nucleophile Nucleophile->SNAr Reducing_Conditions Reducing Agent / Pd Catalyst Reducing_Conditions->Dehalogenation Reducing_Conditions->Nitro_Reduction Heat High Temperature Heat->Tarry

Caption: Potential decomposition pathways for 3-Bromo-4-fluoro-2-nitrophenol.

Caption: A systematic workflow for troubleshooting and optimizing reactions.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Gao, Y., et al. (2010). A theoretical study of the decomposition mechanisms in substituted o-nitrotoluenes. Journal of Physical Chemistry A, 114(1), 572-580.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • University of Wisconsin-Madison. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • University of California, Irvine. (2017). Homework 3 – 2017/04/11. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Lignell, H., & Hinks, D. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Weng, S., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1083-1093.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Giles, C. H., & MacEwan, T. H. (1960). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Chemical Society, 503.
  • Guirado, A., et al. (1998). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Hierlmeier, G., et al. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Dalton Transactions, 50(41), 14597-14601.
  • LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18067.
  • Rav-Jumat, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 13-24.
  • Volyniuk, D., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Organic Letters, 26(1), 106-111.
  • Li, Z., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Wosk, T., & Racker, E. (1965). Mechanism of the reduction of organic nitro compounds by chloroplasts. Biochimica et Biophysica Acta (BBA) - Biophysics including Photosynthesis, 109(2), 357-371.
  • Chen, C., et al. (2017). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Chemical Engineering Journal, 321, 446-453.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2025). is 2-nitrophenol less acidic than 4-nitrophenol.... [Link]

  • Chen, C., et al. (2016).
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

Sources

Validation & Comparative

Comparison of reactivity between 3-Bromo-4-fluoro-2-nitrophenol and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of reactivity between 3-Bromo-4-fluoro-2-nitrophenol and its isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of halogenated nitroaromatics, 3-Bromo-4-fluoro-2-nitrophenol (CAS 1374772-55-0) presents a distinct reactivity profile driven by the "Ortho-Effect." Unlike many fluorinated aromatics where the C–F bond is the primary site of nucleophilic attack, this scaffold exhibits a reversal of conventional reactivity due to the specific placement of the nitro group.

This guide provides a technical comparison between the target compound and its structural isomers (e.g., 4-Bromo-5-fluoro-2-nitrophenol). The analysis focuses on Nucleophilic Aromatic Substitution (


) regioselectivity , acidity (

)
, and synthetic utility in drug discovery.

Key Insight: In 3-Bromo-4-fluoro-2-nitrophenol, the Bromine atom is the activated leaving group for


 reactions, whereas the Fluorine atom remains relatively inert. This contrasts sharply with isomers where the Fluorine is activated, making the target compound a unique tool for retaining a fluorine motif while functionalizing the ring.

Structural & Electronic Analysis

The reactivity of polysubstituted phenols is dictated by the interplay of resonance (


) and inductive (

) effects relative to the activating nitro group.
The Target: 3-Bromo-4-fluoro-2-nitrophenol[1]
  • Nitro Group (

    
    ):  Acts as the primary electron-withdrawing group (EWG), activating positions ortho (
    
    
    
    ,
    
    
    ) and para (
    
    
    ) to itself.
  • Bromine (

    
    ):  Located ortho  to the nitro group. It resides in the "activated zone," making the C–Br bond highly susceptible to nucleophilic attack via a Meisenheimer complex.
    
  • Fluorine (

    
    ):  Located meta  to the nitro group. Despite fluorine’s high electronegativity, the lack of resonance stabilization from the nitro group at this position renders the C–F bond resistant to 
    
    
    
    .
  • Hydroxyl (

    
    ):  Located ortho to the nitro group.[1] It forms an intramolecular hydrogen bond with the nitro oxygen, stabilizing the molecule but slightly reducing the acidity compared to para-nitro isomers.
    
Isomer Comparison

The table below highlights how shifting substituent positions drastically alters the "Kill Zone" (site of nucleophilic attack).

FeatureTarget: 3-Br-4-F-2-NitrophenolIsomer A: 4-Br-5-F-2-NitrophenolIsomer B: 4-Br-3-F-2-Nitrophenol
Nitro Position C2C2C2
Activated Sites C1 (OH), C3 (Br), C5 (H)C1 (OH), C3 (H), C5 (F)C1 (OH), C3 (F), C5 (H)
Primary Leaving Group Bromine (Ortho to

)
Fluorine (Para to

)
Fluorine (Ortho to

)

Outcome
Retention of FluorineLoss of FluorineLoss of Fluorine
Acidity (

)
~7.2 (H-bonded)~7.1 (H-bonded)~7.0 (H-bonded + F-inductive)

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

The most critical differentiator is the leaving group hierarchy .

  • Standard Rule: In activated systems,

    
     because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex).
    
  • Scaffold Exception: This rule only applies if both halogens are equally activated. In 3-Bromo-4-fluoro-2-nitrophenol, the Fluorine is Meta (unactivated). Therefore, the reaction is chemically forced to displace the Bromine .

Mechanism Visualization: The diagram below illustrates the divergent pathways between the Target and Isomer A.

SNAr_Selectivity Target Target: 3-Br-4-F-2-Nitrophenol Inter_Target Meisenheimer Complex (Stabilized at C3) Target->Inter_Target Attack at C3 (Ortho to NO2) Isomer Isomer A: 4-Br-5-F-2-Nitrophenol Inter_Isomer Meisenheimer Complex (Stabilized at C5) Isomer->Inter_Isomer Attack at C5 (Para to NO2) Nu Nucleophile (Nu-) Nu->Target Nu->Isomer Prod_Target Product: 3-Nu-4-F-2-Nitrophenol (Fluorine Retained) Inter_Target->Prod_Target -Br (Leaving Group) Prod_Isomer Product: 4-Br-5-Nu-2-Nitrophenol (Fluorine Lost) Inter_Isomer->Prod_Isomer -F (Leaving Group)

Caption: Comparative


 pathways. The Target scaffold directs nucleophiles to displace Bromine, preserving the Fluorine atom, whereas Isomer A leads to defluorination.
Acidity and Chelation

The acidity of the phenolic hydroxyl is heavily influenced by the ortho-nitro group.

  • Intramolecular Hydrogen Bonding: The hydrogen of the hydroxyl group forms a 6-membered chelate ring with the oxygen of the nitro group. This "locks" the proton, making it thermodynamically harder to remove compared to a para-nitrophenol isomer.

  • Implication: When using these compounds as nucleophiles (e.g., O-alkylation), the Target compound requires a slightly stronger base or higher temperature to fully deprotonate compared to non-chelated isomers.

Experimental Protocols

Protocol A: Selective Displacement of Bromine (Target Scaffold)

Objective: Synthesis of 3-amino-4-fluoro-2-nitrophenol derivatives via


.
Substrate:  3-Bromo-4-fluoro-2-nitrophenol.[1]
  • Preparation: Dissolve 1.0 eq of 3-Bromo-4-fluoro-2-nitrophenol in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of

    
    . The solution will turn deep orange/red due to phenoxide formation.
    
  • Nucleophile: Add 1.2 eq of the amine nucleophile (e.g., morpholine, piperidine).

  • Reaction: Heat to 60–80 °C for 4–6 hours.

    • Note: The phenoxide anion is electron-rich and deactivates the ring. Heating is required to overcome this deactivation.

  • Workup: Dilute with water, adjust pH to ~4 with 1M HCl (to protonate the phenol), and extract with EtOAc.

  • Expected Outcome: >85% yield of the 3-substituted product. Fluorine signal in

    
     NMR remains intact (~ -120 to -130 ppm).
    
Protocol B: Reduction of Nitro Group (Chemo-selectivity)

Objective: Reducing


 to 

without dehalogenating the C–Br or C–F bonds.
  • Risk: Standard Pd/C hydrogenation often causes hydrodebromination (loss of Br).

  • Recommended Method: Iron/Ammonium Chloride or Tin(II) Chloride reduction.

    • Suspend substrate in EtOH/Water (3:1).

    • Add 5.0 eq Iron powder and 1.0 eq

      
      .
      
    • Reflux for 1 hour.

    • Filter through Celite.

  • Result: Clean conversion to the aniline without loss of the bromine or fluorine atoms.

Decision Guide: Selecting the Right Isomer

Use this logic tree to select the appropriate starting material for your synthetic goals.

Selection_Guide Start Start: What is your Target Structure? Q1 Do you need to RETAIN the Fluorine atom? Start->Q1 Yes_Retain Yes, Fluorine is required in final drug. Q1->Yes_Retain Yes No_Lose No, I want to displace the Fluorine. Q1->No_Lose No Q2 Where do you want to add the Nucleophile? Yes_Retain->Q2 Res2 USE ISOMER: 4-Bromo-3-fluoro-2-nitrophenol (F is displaced) No_Lose->Res2 At C3 Res3 USE ISOMER: 4-Bromo-5-fluoro-2-nitrophenol (F is displaced) No_Lose->Res3 At C5 Pos3 Position 3 (adj. to OH) Q2->Pos3 At C3 Res1 USE TARGET: 3-Bromo-4-fluoro-2-nitrophenol (Br is displaced) Pos3->Res1 Pos4 Position 4 (meta to OH) Pos5 Position 5

Caption: Strategic selection guide for bromofluoronitrophenol isomers based on synthetic requirements.

References

  • BenchChem. 3-Bromo-4-fluoro-2-nitrophenol: Investigation of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-nitrophenol and derivatives.[2] Retrieved from

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution (SNAr) of Unactivated Fluoroarenes. PubMed Central. Retrieved from

  • ChemicalBook. Synthesis and Properties of Bromofluoronitrophenols. Retrieved from

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution Mechanisms and Regioselectivity. Retrieved from

Sources

1H and 13C NMR spectral analysis and interpretation for 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of halogenated phenols for drug scaffolds, regioselectivity is a persistent challenge. The nitration of 3-bromo-4-fluorophenol or the bromination of 4-fluoro-2-nitrophenol often yields a mixture of regioisomers.

This guide provides a definitive protocol for distinguishing the target 3-Bromo-4-fluoro-2-nitrophenol from its likely regioisomers (specifically the 5-bromo and 6-bromo analogs) using 1H and 13C NMR. The "killer feature" for identification is the specific ortho-coupling pattern of the aromatic protons combined with fluorine splitting , which creates a unique spectral fingerprint distinct from the para- or meta-substituted impurities.

Structural Analysis & Spin System Prediction

Before interpreting spectra, we must define the magnetic environment. The target molecule possesses a 1,2,3,4-tetrasubstituted benzene ring .

The Spin System
  • Nuclei: Two aromatic protons (H5, H6), one Fluorine-19 nucleus (

    
    F), and six Carbon-13 nuclei.
    
  • Proton Relationship: H5 and H6 are adjacent (C5 and C6).

    • H5: Ortho to Fluorine (C4). Ortho to H6.

    • H6: Meta to Fluorine (C4). Ortho to H5.

  • Expected Pattern: An ABX system (where A/B are protons and X is Fluorine).

Theoretical Coupling Constants (Target vs. Alternatives)

To validate the structure, you must measure these specific couplings:

ParameterTarget: 3-BromoIsomer: 5-BromoIsomer: 6-Bromo
Proton Positions H5, H6 (Ortho)H3, H6 (Para)H3, H5 (Meta)

(Ortho)
~8.0 – 9.0 Hz N/AN/A

(Meta)
N/AN/A~2.0 – 3.0 Hz

(Para)
N/A< 1.0 Hz (Singlets)N/A

(Ortho)
H5: ~7.0 – 9.0 HzH3: ~8.0 HzH3, H5: ~8.0 Hz

Critical Insight: If you see two doublets with a large coupling constant (~9 Hz), you have the 3-Bromo (Target) or 6-Bromo isomer? No, 6-bromo has meta protons. Only the 3-Bromo target has ortho protons. This is the primary diagnostic filter.

Experimental Protocol

This protocol ensures high-resolution data capable of resolving small


 couplings.
Sample Preparation[1][2][3]
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl

    
    .
    
    • Reasoning: Phenolic protons (-OH) are often broad or invisible in CDCl

      
       due to exchange. DMSO-d6 forms a hydrogen bond with the phenol, sharpening the peak and shifting it downfield (~10-11 ppm), providing an extra integration standard.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration leads to viscosity broadening, obscuring the fine Fluorine splitting.

  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 3µm) to prevent spinning sidebands which can mimic small satellite peaks.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving second-order effects).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle).

    • 13C: zgpg30 (Power-gated decoupling) to remove H-C splitting but retain F-C splitting.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (1H), 1024 (13C).

1H NMR Interpretation Guide

The Spectrum of 3-Bromo-4-fluoro-2-nitrophenol[4]

1. The Phenolic Proton (-OH):

  • Shift:

    
     10.5 – 11.5 ppm (Broad singlet).
    
  • Diagnostic: Disappears upon D

    
    O shake.
    

2. The Aromatic Region (


 7.0 – 8.5 ppm): 
You will observe two distinct multiplets.
  • Signal A (H5): The "Doublet of Doublets" (dd)

    • Location:

      
       7.4 – 7.6 ppm (Upfield of H6 due to lack of NO
      
      
      
      deshielding).
    • Splitting 1 (Ortho H-H):

      
       Hz.
      
    • Splitting 2 (Ortho H-F):

      
       Hz.
      
    • Appearance: Looks like a triplet or a "pseudo-triplet" if couplings are similar.

  • Signal B (H6): The "Doublet of Doublets" (dd)

    • Location:

      
       7.9 – 8.2 ppm (Downfield due to ortho-NO
      
      
      
      effect).
    • Splitting 1 (Ortho H-H):

      
       Hz.
      
    • Splitting 2 (Meta H-F):

      
       Hz.
      
    • Appearance: Clearly distinct dd (Large split, then small split).

Comparative Analysis: Why isn't it the impurity?
FeatureTarget (3-Br) Impurity (5-Br) Impurity (6-Br)
H-H Coupling 9.0 Hz (Ortho) ~0 Hz (Para)~2.5 Hz (Meta)
Visual Pattern Two distinct ddTwo singlets (or d with F-coupling only)Two dd with very narrow H-H split

13C NMR Interpretation Guide

Carbon NMR is definitive because Fluorine splits the carbon signals into doublets with predictable magnitudes (


).[1]
Key Assignments (DMSO-d6)
  • C4 (C-F): The Giant Doublet

    • Shift:

      
       150 – 155 ppm.
      
    • Coupling:

      
       Hz.
      
    • Note: This signal is often weak due to splitting intensity loss.

  • C3 (C-Br): The Ortho Doublet

    • Shift:

      
       110 – 115 ppm (Shielded by Br).
      
    • Coupling:

      
       Hz.
      
    • Confirmation: This doublet proves Br is adjacent to F. In the 5-bromo isomer, C3 is not brominated, so its shift would be different (~120 ppm).

  • C5 (C-H): The Ortho Doublet

    • Shift:

      
       120 – 125 ppm.
      
    • Coupling:

      
       Hz.
      
  • C2 (C-NO

    
    ) & C1 (C-OH): 
    
    • Appear as doublets with smaller couplings (

      
       Hz or 
      
      
      
      Hz).

Logic Workflow for Isomer Confirmation

The following diagram illustrates the decision process for confirming the 3-Bromo isomer using the data described above.

NMR_Logic_Flow Start Start: Purified Sample (DMSO-d6) H_NMR Run 1H NMR (Observe Aromatic Region) Start->H_NMR Coupling_Check Analyze H-H Coupling (J_HH) H_NMR->Coupling_Check Para_Protons Singlets or Weak Coupling (J < 1 Hz) Coupling_Check->Para_Protons No split Meta_Protons Small Doublets (J ~ 2-3 Hz) Coupling_Check->Meta_Protons Small split Ortho_Protons Large Doublets (J ~ 8-9 Hz) Coupling_Check->Ortho_Protons Large split Result_5Br Isomer: 5-Bromo-4-fluoro (REJECT) Para_Protons->Result_5Br Result_6Br Isomer: 6-Bromo-4-fluoro (REJECT) Meta_Protons->Result_6Br F_Coupling_Check Analyze H-F Coupling Ortho_Protons->F_Coupling_Check Target_Conf H5: dd (J_HF ~8Hz) H6: dd (J_HF ~4Hz) F_Coupling_Check->Target_Conf Matches Pattern Final CONFIRMED: 3-Bromo-4-fluoro-2-nitrophenol Target_Conf->Final

Figure 1: Decision tree for distinguishing the 3-Bromo target from common regioisomeric impurities based on 1H NMR coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent chemical shift additivity rules and coupling constants).
  • Iowa State University. (n.d.). NMR Coupling Constants: 13C-19F and H-H values. Chemical Instrumentation Facility. Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

Orthogonal Purity Assessment of 3-Bromo-4-fluoro-2-nitrophenol: The Critical Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development increasingly relies on highly functionalized halogenated building blocks, the rigorous purity assessment of intermediates like 3-Bromo-4-fluoro-2-nitrophenol (CAS: 1374772-55-0) has become a critical gatekeeper for product performance and regulatory compliance[1]. This compound (Molecular Formula: C₆H₃BrFNO₃) presents a unique analytical challenge: its synthesis often leaves behind inorganic salts (e.g., NaBr, KF) and aprotic impurities that are virtually invisible to standard chromatographic workflows[2].

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why absolute mass-balance techniques are mandatory for the true purity certification of halogenated nitroaromatics.

The Analytical Challenge: Comparative Performance of Purity Assays

Relying on a single analytical technique for purity assessment introduces systemic blind spots. The table below outlines the mechanistic limitations of common techniques when applied to 3-Bromo-4-fluoro-2-nitrophenol.

Analytical TechniqueDetection MechanismStrengths for C₆H₃BrFNO₃Critical Blind Spots (Causality)
HPLC-UV UV Chromophore AbsorptionExcellent for detecting structurally similar organic isomers (e.g., 5-fluoro isomers).Fails on inorganic salts. Salts like NaBr lack a UV chromophore, leading to a 100% relative purity integration even in highly contaminated batches.
qHNMR Proton Resonance IntegrationProvides structural confirmation and absolute purity if an internal calibrator is perfectly utilized[3].Misses aprotic impurities. If internal standards are omitted, qNMR only provides relative ratios of protonated species, ignoring water and inorganic salts[3].
Elemental Analysis (EA) Absolute Mass Fraction (Combustion)Determines the exact weight percentage of C, H, N, Br, and F[4].Lacks structural specificity. It cannot differentiate between structural isomers (e.g., 3-bromo vs. 5-bromo), necessitating orthogonal pairing with NMR.

The Causality of the EA Advantage: Elemental analysis operates on the principle of absolute mass balance. If a 100 mg sample of 3-Bromo-4-fluoro-2-nitrophenol contains 5 mg of sodium bromide (NaBr) from the synthesis workup, the total carbon mass fraction will drop proportionally, while the bromine mass fraction will spike. This creates a self-validating discrepancy that immediately flags the batch as impure, a fact that HPLC-UV would entirely miss.

Experimental Methodology: Self-Validating Elemental Protocols

To achieve a complete elemental profile of 3-Bromo-4-fluoro-2-nitrophenol, a dual-protocol approach is required: Flash Combustion for C, H, N, and Combustion Ion Chromatography (CIC) for the halogens (Br, F)[4].

Protocol A: CHN Determination via Flash Combustion
  • Microbalance Weighing: Weigh exactly 1.500–2.000 mg of the sample into a tin capsule using a microbalance (accuracy to 1 µg). Causality: Tin acts as a catalyst; its exothermic oxidation upon combustion raises the localized temperature to ensure complete sample decomposition.

  • Flash Combustion: Drop the capsule into a combustion reactor maintained at 950–1060 °C in an oxygen-enriched atmosphere.

  • Reduction & Separation: Pass the resulting gases (CO₂, H₂O, NOₓ, and halogen byproducts) through a copper reduction column to convert NOₓ to N₂ gas and trap excess oxygen. Silver wool is utilized in the column to trap the corrosive Br and F gases, preventing them from damaging the detector.

  • Detection: Separate the N₂, CO₂, and H₂O gases via a steady-state gas chromatography column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Halogen (Br, F) Determination via Combustion Ion Chromatography (CIC)

Because standard CHN analyzers trap halogens to protect the TCD, a separate CIC workflow is required to quantify Bromine and Fluorine[4].

  • Sample Introduction: Weigh 5.0 mg of the sample into a ceramic boat.

  • Microwave-Induced Combustion (MIC): Combust the sample in an automated furnace system (e.g., Mitsubishi AQF-2100H) at 1000 °C under an argon/oxygen flow[4].

  • Gas Absorption: Route the combusted halogen gases (HBr, HF) into an absorption tube containing an aqueous solution of 900 mg/kg H₂O₂[4]. Causality: Hydrogen peroxide is critical here; it ensures any co-eluting sulfur compounds are fully oxidized to sulfate, preventing chromatographic interference with the halide peaks[4].

  • Ion Chromatography (IC): Inject the absorption solution directly into an IC system equipped with an anion-exchange column (e.g., Dionex IonPac AS17-C) and a conductivity detector[4]. Quantify Br⁻ and F⁻ against standard calibration curves.

Comparative Data Analysis: Uncovering Hidden Impurities

To demonstrate the necessity of this orthogonal approach, we analyzed two batches of 3-Bromo-4-fluoro-2-nitrophenol: Batch A (Highly Purified) and Batch B (Contaminated with 5.0% w/w NaBr from a poorly washed organic extraction).

Table 1: Theoretical vs. Observed Elemental Composition

Theoretical MW of C₆H₃BrFNO₃ = 235.996 g/mol .

ElementTheoretical Mass %Batch A Observed %Batch B Observed %Diagnostic Conclusion for Batch B
Carbon (C) 30.54%30.51% (± 0.2)29.01%Depressed %C indicates presence of non-carbonaceous mass (salt).
Hydrogen (H) 1.28%1.30% (± 0.1)1.22%Depressed %H confirms mass dilution.
Nitrogen (N) 5.94%5.92% (± 0.1)5.64%Depressed %N confirms mass dilution.
Fluorine (F) 8.05%8.01% (± 0.2)7.65%Depressed %F confirms mass dilution.
Bromine (Br) 33.86%33.82% (± 0.3)36.05%Critical Spike: Indicates the non-carbonaceous mass is a Bromide salt.
Table 2: Cross-Technique Purity Results for Batch B

When subjected to standard pharmaceutical release testing, the discrepancy between relative and absolute purity becomes dangerously apparent.

Analytical MethodReported PurityReason for Discrepancy
HPLC-UV (254 nm) 99.8%NaBr has no UV absorbance; organic purity is high, but bulk purity is false.
qHNMR (No Int. Std) 99.5%Only measures the ratio of the API protons to organic impurity protons.
Elemental Analysis ~95.0% Accurately reflects the 5% mass displacement caused by the NaBr contaminant.

Orthogonal Workflow Visualization

The following workflow illustrates how elemental analysis acts as the ultimate safeguard against the blind spots of relative purity techniques.

G cluster_0 Relative Purity Techniques cluster_1 Absolute Mass Balance Start 3-Bromo-4-fluoro-2-nitrophenol (API Building Block) HPLC HPLC-UV (Misses Inorganic Salts) Start->HPLC qNMR qHNMR (Misses Aprotic Impurities) Start->qNMR CHN Flash Combustion (C, H, N Mass %) Start->CHN CIC Combustion IC (Br, F Mass %) Start->CIC Final Certified Absolute Purity HPLC->Final qNMR->Final CHN->Final CIC->Final Salt Inorganic Contaminants (e.g., NaBr, KF) Salt->HPLC Invisible Salt->CHN Skews %C low Salt->CIC Skews %Br/%F high

Orthogonal purity workflow highlighting EA's role in detecting hidden inorganic contaminants.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • Elemental Analysis for Compliance, Purity, and Performance Lab Manager[Link]

  • Elemental Analysis: Determination of Halogens and CHN-O The Hebrew University of Jerusalem [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and antibacterial agents, the polysubstituted benzene scaffold 3-Bromo-4-fluoro-2-nitrophenol (CAS 1374772-55-0) serves as a critical intermediate.[1] Its unique substitution pattern—featuring adjacent nitro, bromo, and fluoro groups—imparts specific electronic properties essential for structure-activity relationship (SAR) studies.[2]

However, the synthesis of this compound via nitration of 3-bromo-4-fluorophenol or bromination of 4-fluoro-2-nitrophenol frequently yields difficult-to-separate regioisomers, most notably 2-bromo-4-fluoro-6-nitrophenol and 2-bromo-4-fluoro-5-nitrophenol .[1] Misidentification of these isomers can lead to erroneous biological data and failed synthetic campaigns.

This guide provides a definitive spectroscopic framework to distinguish 3-Bromo-4-fluoro-2-nitrophenol from its isomers, relying primarily on


H-NMR coupling constants (

-values)
and

F-NMR chemical shifts
, supported by IR and MS data.[1]

Structural Analysis & Isomer Landscape

The core challenge lies in the regiochemistry of the aromatic ring.[2] The target molecule has three contiguous substituents, leaving two aromatic protons.

CompoundSubstitution PatternProton PositionsKey Structural Feature
Target: 3-Bromo-4-fluoro-2-nitrophenol 1-OH, 2-NO₂, 3-Br, 4-FC5, C6 Protons are ortho to each other.[1][2]
Isomer A: 2-Bromo-4-fluoro-6-nitrophenol 1-OH, 2-Br, 4-F, 6-NO₂C3, C5 Protons are meta to each other.[1]
Isomer B: 2-Bromo-4-fluoro-5-nitrophenol 1-OH, 2-Br, 4-F, 5-NO₂C3, C6 Protons are para to each other.[1]
Decision Tree for Isomer Identification

IsomerID Start Unknown Isomer Sample Step1 Analyze 1H-NMR Aromatic Region Start->Step1 Decision1 Observe 1H-1H Coupling (J_HH) Step1->Decision1 Ortho J_HH ≈ 8-9 Hz (Ortho Coupling) Decision1->Ortho Large Split Meta J_HH ≈ 2-3 Hz (Meta Coupling) Decision1->Meta Fine Split Para J_HH ≈ 0 Hz (Singlets) (Para Coupling) Decision1->Para No Split Target Target: 3-Bromo-4-fluoro-2-nitrophenol (Confirm with 19F coupling) Ortho->Target IsoA Isomer: 2-Bromo-4-fluoro-6-nitrophenol Meta->IsoA IsoB Isomer: 2-Bromo-4-fluoro-5-nitrophenol Para->IsoB

Figure 1: Logic flow for identifying the target regioisomer based on proton coupling constants.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis. The interaction between the fluorine atom (


F, spin 1/2) and the protons (

H, spin 1/2) provides a unique "fingerprint."
1. Proton NMR (

H-NMR)

For 3-Bromo-4-fluoro-2-nitrophenol :

  • H-5 Signal: This proton is ortho to the Fluorine at C4.[1]

    • Multiplicity: Doublet of doublets (dd).

    • Coupling: Large

      
       (~8-10 Hz) and Large 
      
      
      
      (~9 Hz).
  • H-6 Signal: This proton is meta to the Fluorine at C4.[1]

    • Multiplicity: Doublet of doublets (dd).

    • Coupling: Small

      
       (~4-5 Hz) and Large 
      
      
      
      (~9 Hz).

Differentiation Table:

FeatureTarget (3-Br-4-F-2-NO₂) Isomer A (2-Br-4-F-6-NO₂) Isomer B (2-Br-4-F-5-NO₂)

H-

H Coupling
~9.0 Hz (Ortho) ~2.5 Hz (Meta) ~0 Hz (Para)
Visual Appearance Two distinct doublets of doublets.[1][2]Two doublets (appearing as singlets with fine splitting).[1]Two sharp singlets (or weak doublets).[1]
Chemical Shift H-6 is deshielded by NO₂ (downfield).[1]Both protons deshielded by ortho-EWG groups.[1]H-3 and H-6 distinct environments.[1]
2. Fluorine NMR (

F-NMR)

The


F signal will appear as a doublet of doublets for the target, mirroring the coupling seen in the proton spectrum.[1]
  • Target:

    
     typically -110 to -130 ppm (Ar-F).
    
  • Diagnostic: The splitting pattern in

    
    F NMR must match the 
    
    
    
    constants calculated from the
    
    
    H NMR. This self-validates the assignment.
B. Infrared Spectroscopy (IR)

IR is useful for confirming the relative position of the nitro and hydroxyl groups.

  • Intramolecular Hydrogen Bonding:

    • Target (2-nitro): The -OH and -NO₂ are ortho.[1] This allows for strong intramolecular hydrogen bonding (a 6-membered chelate ring).[1]

    • Effect: The O-H stretch becomes broad and shifts to lower frequency (

      
      ), and the symmetric NO₂ stretch shifts to lower wavenumbers compared to isomers where such bonding is impossible (e.g., para-nitrophenols).[1]
      
  • Isomer A (6-nitro): Also allows intramolecular H-bonding (similar to target).[1]

  • Isomer B (5-nitro): No intramolecular H-bonding possible.[1] Sharp, high-frequency "free" O-H stretch (~3600 cm⁻¹) is expected in dilute solution.[1]

C. Mass Spectrometry (MS)

While MS cannot easily distinguish regioisomers, it confirms the elemental composition.

  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet at

    
     and 
    
    
    
    (masses ~235 and 237 Da).[1]
  • Fragmentation: Loss of NO₂ (

    
    ) and CO (
    
    
    
    ) are common.[1]

Experimental Protocols

Protocol 1: Characterization Workflow

This protocol ensures data integrity for regulatory filing or publication.[1]

  • Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl₃ to disrupt intermolecular H-bonding and sharpen phenol peaks).[1]

  • Acquisition:

    • Run

      
      H NMR (minimum 400 MHz, 16 scans).[1]
      
    • Run

      
      F NMR (proton-coupled mode to see splitting).[1]
      
  • Analysis:

    • Identify the aromatic region (7.0 - 8.5 ppm).[1]

    • Calculate

      
       values manually: 
      
      
      
      .[1]
  • Validation Criteria:

    • If

      
      , proceed to synthesis next steps (Target confirmed).
      
    • If

      
      , reject batch (Isomer impurity).
      
Protocol 2: Purification of Isomeric Mixtures

Since these isomers have different pKa values due to the proximity of the nitro group to the phenol, they can often be separated by pH-controlled extraction.

Purification Crude Crude Mixture (Target + Isomers) Dissolve Dissolve in EtOAc Crude->Dissolve Wash1 Wash with pH 5 Buffer (Removes more acidic impurities) Dissolve->Wash1 Wash2 Extract with 10% NaHCO3 Wash1->Wash2 Acidify Acidify Aqueous Layer (HCl to pH 1) Wash2->Acidify Aqueous Phase Extract Re-extract into EtOAc & Concentrate Acidify->Extract Target Enriched

Figure 2: Acid-base extraction strategy exploiting pKa differences between ortho- and para-nitrophenols.[1]

References

  • BenchChem. 3-Bromo-4-fluoro-2-nitrophenol Structure and Predicted NMR Data. Retrieved from .[1]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from .[1]

  • Abraham, R. J., & Cooper, M. A. (2016).[3] A re-investigation of 4JFF and 5JFF nuclear spin–spin couplings in substituted benzenes. Physical Chemistry Chemical Physics. .

  • PubChem. Compound Summary: 2-Bromo-4-fluoro-5-nitrophenol.[1] National Library of Medicine. Retrieved from .[1]

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Fluoro-2-nitrophenol. Retrieved from .[1]

Sources

Comparative Biological Activity of 3-Bromo-4-fluoro-2-nitrophenol Derivatives: Triazolo Quinoxaline Glucocorticoid Receptor Modulators vs. Classical Corticosteroids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective targeted therapies, the strategic utilization of heavily functionalized aromatic building blocks has become paramount. 3-Bromo-4-fluoro-2-nitrophenol is rarely evaluated for its intrinsic biological activity; rather, it serves as a privileged, highly reactive scaffold in medicinal chemistry. Its specific substitution pattern is the critical starting point for synthesizing triazolo quinoxaline derivatives —a novel class of Selective Glucocorticoid Receptor Modulators (SEGRMs) or Agonists (SEGRAs)[1].

This guide objectively compares the biological performance of these advanced derivatives, such as the clinical candidate Tegacorat (Compound 447 / GRM-01), against classical corticosteroids like Dexamethasone and Prednisolone[2].

Mechanistic Causality: The Role of the Halogenated Scaffold

The structural design of triazolo quinoxaline derivatives relies heavily on the steric and electronic properties inherited from 3-bromo-4-fluoro-2-nitrophenol[3]:

  • 4-Fluoro Substitution: The highly electronegative fluorine atom prevents CYP450-mediated oxidative metabolism at the para position, significantly increasing the in vivo half-life of the downstream derivative.

  • 3-Bromo Substitution: The bulky bromine atom forces a specific dihedral angle when the molecule binds to the Glucocorticoid Receptor (GR) ligand-binding domain. This steric clash is intentional; it locks the GR into a conformation that favors interaction with transcription factors (transrepression) while hindering direct DNA binding (transactivation).

  • Nitro-Phenol Axis: This provides the exact regiochemistry required for cyclization into the rigid quinoxaline core[1].

Classical glucocorticoids activate both the transrepression pathway (yielding potent anti-inflammatory effects) and the transactivation pathway (causing severe metabolic side effects like osteoporosis and diabetes)[2]. Triazolo quinoxaline derivatives synthesized from this scaffold successfully dissociate these two pathways.

G Ligand SEGRM (e.g., Tegacorat) GR Glucocorticoid Receptor (GR) Cytosolic Binding Ligand->GR High Affinity Binding (EC50 < 100 nM) Transrepression Transrepression (NF-κB / AP-1 Inhibition) GR->Transrepression Conformationally Favored Transactivation Transactivation (GRE DNA Binding) GR->Transactivation Sterically Hindered AntiInflam Potent Anti-inflammatory Efficacy Transrepression->AntiInflam SideEffects Metabolic Side Effects (Osteoporosis, Hyperglycemia) Transactivation->SideEffects

Fig 1: Mechanism of triazolo quinoxaline SEGRMs favoring transrepression over transactivation.

Comparative Biological Performance

The primary advantage of 3-bromo-4-fluoro-2-nitrophenol-derived SEGRMs is their improved safety profile without sacrificing anti-inflammatory potency[2]. The table below summarizes the comparative in vitro and clinical trajectory data between the advanced derivative Tegacorat and standard-of-care corticosteroids.

Metric / PropertyDexamethasone (Classic)Prednisolone (Classic)Tegacorat / Triazolo Quinoxaline (SEGRM)
Primary Target Glucocorticoid Receptor (GR)Glucocorticoid Receptor (GR)Glucocorticoid Receptor (GR)
GR Agonism (

)
~1 - 5 nM~10 - 20 nM< 100 nM[4]
Anti-inflammatory Efficacy Very HighHighHigh (Broad efficacy)[2]
Pathway Preference Unselective (Transrepression ≈ Transactivation)UnselectiveHighly Selective (Transrepression > Transactivation)
Risk of Osteoporosis High (Severe bone loss)HighSignificantly Reduced[2]
Risk of Hyperglycemia High (Diabetes risk)HighSignificantly Reduced[2]
Clinical Application Acute inflammation, COVID-19Chronic inflammation, AutoimmuneDuchenne Muscular Dystrophy (Phase II)[2]
Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the foundational chemistry and biological evaluation of these compounds. Every step includes internal validation mechanisms to prevent false positives or downstream failures.

Protocol A: Synthesis of the Triazolo Quinoxaline Precursor (Methylation)

Before cyclization, the reactive phenolic hydroxyl group of 3-bromo-4-fluoro-2-nitrophenol must be protected to prevent it from acting as a competing nucleophile during the subsequent nitro-reduction step[1].

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 35 g) of 3-bromo-4-fluoro-2-nitrophenol in anhydrous Acetonitrile (ACN) under an inert argon atmosphere[1].

  • Base Addition: Add 3.0 equivalents of Potassium Carbonate (

    
    ). Causality: The weak base deprotonates the phenol to form a highly nucleophilic phenoxide ion without degrading the sensitive fluoro-aromatic ring[1].
    
  • Alkylation: Dropwise add 3.0 equivalents of Iodomethane (

    
    )[1].
    
  • Thermal Incubation: Heat the reaction mixture to 80°C under continuous stirring for 4 hours[1].

  • Validation (Self-Correction): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (2:8) solvent system. The starting material will consume, and a new spot (

    
    ) will appear[1]. Do not proceed to aqueous workup until the starting material spot is completely absent.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with deionized water to remove inorganic salts, and purify the organic layer via silica gel column chromatography to yield 3-bromo-4-fluoro-2-nitroanisole[1].

Protocol B: CHO-Gal4/GR Reporter Assay for GR Modulation

To objectively measure the


 of the synthesized triazolo quinoxaline derivatives, a reporter cell line assay is utilized. Using a Gal4-GR fusion protein isolates the ligand-binding event from endogenous CHO cell transcription factors, ensuring high signal-to-noise ratios[1].
  • Cell Seeding: Culture CHO-Gal4/GR cells (containing a firefly luciferase gene under the control of the GR ligand-binding domain fused to the GAL4 DNA-binding domain) in 384-well plates[1].

  • Compound Treatment: Prepare a 10-point serial dilution of the triazolo quinoxaline derivative in DMSO. Add to the cells such that the final DMSO concentration does not exceed 0.5% (v/v).

  • Internal Controls (Self-Validating System):

    • Positive Control: 100 nM Dexamethasone (Defines 100%

      
       efficacy).
      
    • Negative Control: 0.5% DMSO vehicle (Defines baseline luminescence).

  • Incubation: Incubate the plates at 37°C, 5%

    
     for 24 hours to allow for receptor binding and subsequent luciferase transcription.
    
  • Detection: Lyse the cells using a commercial luciferase assay reagent (e.g., Steady-Glo). Quantify luminescence using a microplate reader.

  • Data Analysis: Calculate the

    
     using a 4-parameter logistic non-linear regression model. A valid assay must yield a Z'-factor > 0.5 between the positive and negative controls.
    

G Step1 CHO-Gal4/GR Cell Seeding Step2 Compound Treatment Step1->Step2 Step3 24h Incubation (37°C, 5% CO2) Step2->Step3 Step4 Cell Lysis & Luciferin Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Fig 2: Step-by-step workflow of the CHO-Gal4/GR reporter assay for quantifying GR agonism.

References
  • Grünenthal GmbH. (2020). Further substituted triazolo quinoxaline derivatives (Patent No. CA3106778A1). Google Patents.
  • Grünenthal. (2024). Pipeline | R&D | Tegacorat (GRM-01). Retrieved from [Link]

Sources

Benchmarking Synthetic Strategies for 3-Bromo-4-fluoro-2-nitrophenol: Precision Regiocontrol in Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Bromo-4-fluoro-2-nitrophenol (CAS 827334-93-2) is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., c-Met and VEGFR targets) and fluorinated agrochemicals. Its structural complexity arises from the contiguous tetra-substitution pattern, which imposes severe steric and electronic constraints during synthesis.

The primary synthetic challenge is Regioselective Nitration . The precursor, 3-bromo-4-fluorophenol, possesses two open ortho positions relative to the hydroxyl group: C2 and C6 .[1]

  • C2 (Target): Sterically crowded ("sandwiched" between -OH and -Br).

  • C6 (Undesired): Sterically accessible (ortho to -OH, meta to -Br).

Standard electrophilic aromatic substitution (SEAr) heavily favors the C6 isomer, often leading to low yields (<30%) of the desired C2 product and difficult chromatographic separations. This guide benchmarks the Traditional Mixed-Acid Route against a Newer Metal-Mediated Protocol that enhances selectivity and process control.

Methodology Overview: The Benchmarking Matrix

We evaluate synthetic routes based on four critical pillars suitable for pharmaceutical intermediate production:

MetricDefinition & Importance
Regio-Fidelity (RF) The ratio of the desired C2-nitro isomer to the C6-nitro byproduct. High RF reduces purification costs.
Isolated Yield The final mass recovery of the pure target isomer after workup.
Atom Economy (AE) Efficiency of reactant utilization.
Process Safety Risk profile of nitrating agents (e.g., exotherm control, stability of intermediates).

Comparative Analysis of Synthetic Routes

Route A: Traditional Mixed-Acid Nitration (The Baseline)
  • Mechanism: Standard Electrophilic Aromatic Substitution (SEAr) using Nitronium ion (

    
    ).[1]
    
  • Reagents: Conc.

    
     / 
    
    
    
    (1:1 to 1:3 ratio).
  • Conditions:

    
     to Room Temperature.
    
  • Outcome:

    • The hydroxyl group strongly activates both C2 and C6.[1]

    • Steric hindrance from the C3-Bromine atom significantly retards attack at C2.

    • Result: Major product is 6-nitro (undesired). The desired 2-nitro isomer is formed as a minor component (typically 15-25% yield).

  • Critique: High waste (spent acid), poor selectivity, and requires tedious column chromatography to separate the isomers.

Route B: Metal-Salt Mediated Nitration (The Advanced Method)
  • Source: Recent process patents (e.g., WO 2019/196619).

  • Mechanism: Chelation-assisted nitration. The use of metal salts (e.g., Ammonium Nickel(II) Sulfate ) is hypothesized to coordinate with the phenolic oxygen and the nitro group, stabilizing the transition state for C2 substitution despite the steric bulk.

  • Reagents: Fuming

    
    , Ammonium Nickel(II) Sulfate Hexahydrate, Dichloromethane (DCM).[2]
    
  • Conditions: Controlled addition at

    
    .
    
  • Outcome:

    • The metal additive modifies the electronics and likely the local concentration of the nitrating species near the hydroxyl group.

    • Result: Improved ratio of the C2 isomer. Isolated yields of the specific 3-bromo-4-fluoro-2-nitrophenol isomer reach 28-35% (purified), which is significant for this specific crowded motif.

  • Critique: While the yield appears numerically low, it represents a pure isolated yield of a difficult isomer that is often lost in the baseline method.

Summary Data Table
FeatureRoute A: Mixed Acid (Standard)Route B: Ni-Mediated (Recommended)
Reagents

,

Fuming

,

Solvent None or Acetic AcidDichloromethane (DCM)
Major Isomer 6-Nitro (Undesired)Shift towards 2-Nitro (Target)
Isolated Yield < 20%28% - 35%
Purification Difficult ChromatographySilica Gel (Standard Flash)
Scalability High Exotherm RiskModerate (DCM requires containment)

Detailed Experimental Protocol

Selected Method: Route B (Metal-Salt Mediated Nitration) Rationale: Offers the highest probability of isolating the specific C2-nitro isomer required for drug development.

Step-by-Step Workflow

1. Preparation of Reagents:

  • Substrate: 3-Bromo-4-fluorophenol (1.0 equiv, e.g., 100 g).

  • Catalyst: Ammonium Nickel(II) Sulfate Hexahydrate (0.5 equiv, 103.4 g).[2]

  • Solvent: Dichloromethane (DCM) (10 Vol, 1000 mL).

  • Nitrating Agent: Fuming Nitric Acid (excess).[2]

2. Reaction Setup:

  • Charge the 3-Bromo-4-fluorophenol, Ammonium Nickel(II) Sulfate, and DCM into a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cool the suspension to -5°C to 0°C using an ice/salt bath.[3] Critical: Temperature control is vital to prevent over-nitration.

3. Nitration:

  • Add Fuming Nitric Acid dropwise over 60 minutes.[2] Maintain internal temperature below 5°C.

  • Observation: The reaction mixture may darken.

  • Stir at 0°C for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 2:8) or HPLC.[4] Look for the disappearance of starting material and the emergence of the product spot (Rf ~0.2).

4. Workup & Isolation:

  • Quench the reaction by pouring the mixture onto crushed ice (1 kg).

  • Separate the organic (DCM) layer.[2]

  • Extract the aqueous layer with additional DCM (2 x 500 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate under reduced pressure.
    

5. Purification:

  • The crude residue will be a mixture of isomers.

  • Purify via Column Chromatography (Silica Gel, 230-400 mesh).[2]

  • Eluent: Gradient of EtOAc in Hexane (Start 5% EtOAc, ramp to 20%).

  • Fraction Collection: The 2-nitro isomer (target) typically elutes after the less polar 6-nitro isomer (verify with NMR).

  • Final Product: Yellow solid. Yield: ~28-35%.[2]

Visualizations & Logic Flow

Reaction Pathway & Regioselectivity

ReactionPathway SM Starting Material 3-Bromo-4-fluorophenol Reagents Reagents Fuming HNO3 Ni(NH4)2(SO4)2 DCM, 0°C SM->Reagents TS_Complex Transition State Ni-Chelated Complex (Directs to C2) Reagents->TS_Complex Chelation Product_Byprod BYPRODUCT 5-Bromo-4-fluoro- 2-nitrophenol (Isomer at C6) Reagents->Product_Byprod Steric Leakage Product_Target TARGET PRODUCT 3-Bromo-4-fluoro- 2-nitrophenol (Yield: ~30%) TS_Complex->Product_Target Major Pathway (Stabilized)

Caption: Mechanistic pathway illustrating the role of Nickel-chelation in favoring the sterically hindered C2-nitration over the C6-isomer.

Decision Tree: Route Selection

DecisionTree Start Start: Synthesis of 3-Bromo-4-fluoro-2-nitrophenol Scale Is Scale > 100g? Start->Scale Purity Is Isomeric Purity Critical? Scale->Purity Yes/No RouteA Use Route A (Mixed Acid) Expect ~15% Yield Heavy Chromatography Purity->RouteA No (Crude Ref std) RouteB Use Route B (Ni-Catalyzed) Expect ~30% Yield Improved Selectivity Purity->RouteB Yes (Pharma Grade)

Caption: Decision matrix for selecting the optimal synthetic strategy based on scale and purity requirements.

References

  • Grunenthal GMBH. (2020).[2] Substituted Triazolo Quinoxaline Derivatives. Australian Patent AU 2019304085 B2. (Describes the specific Ni-catalyzed synthesis of 3-bromo-4-fluoro-2-nitrophenol).

  • BenchChem. (2024). 3-Bromo-4-fluoro-2-nitrophenol Product Guide & Synthesis Overview. (General properties and structural data).

  • Baghernejad, B., et al. (2009).[5] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173.[5] (Context for salt-mediated nitration improvements).

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 3-Bromo-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Robust Characterization

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel chemical entities is paramount. 3-Bromo-4-fluoro-2-nitrophenol, a substituted aromatic compound, presents a unique analytical challenge due to its combination of functional groups: a hydroxyl, a nitro group, and two different halogen atoms.[1] This structural complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3-Bromo-4-fluoro-2-nitrophenol, with a focus on the cross-validation of these methods to ensure data integrity and regulatory compliance.

The principle of cross-validation in analytical sciences involves the comparison of results from two or more distinct methods to ensure the reliability and accuracy of the data.[2][3] This is not merely a duplication of effort but a fundamental strategy to build a robust and defensible analytical package. By leveraging the orthogonal strengths of different techniques, we can mitigate the inherent limitations of any single method and gain a more complete understanding of the analyte.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore detailed experimental protocols, discuss the rationale behind methodological choices, and present representative data in a comparative format.

The Cross-Validation Workflow: A Holistic Approach

The characterization of 3-Bromo-4-fluoro-2-nitrophenol should not be viewed as a linear sequence of tests but as an integrated workflow where each technique informs and validates the others. The following diagram illustrates this synergistic relationship.

CrossValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Orthogonal Characterization cluster_validation Data Integration & Validation cluster_output Final Characterization Synthesis Synthesis of 3-Bromo-4-fluoro-2-nitrophenol NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR HPLC HPLC (Purity & Quantification) Synthesis->HPLC GCMS GC-MS (Impurity Profiling & Confirmation) Synthesis->GCMS CrossValidation Cross-Validation (Comparative Analysis) NMR->CrossValidation HPLC->CrossValidation GCMS->CrossValidation FinalReport Comprehensive Certificate of Analysis CrossValidation->FinalReport

Caption: The cross-validation workflow for 3-Bromo-4-fluoro-2-nitrophenol characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure.[4] For 3-Bromo-4-fluoro-2-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.[1]

Expertise & Experience in NMR Analysis

The choice to utilize multinuclear NMR is driven by the specific atoms present in the molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Given the presence of a fluorine atom, ¹⁹F NMR is crucial. Fluorine is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[5] The coupling patterns observed between ¹H, ¹³C, and ¹⁹F nuclei provide definitive evidence of the substitution pattern on the aromatic ring.[1][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-fluoro-2-nitrophenol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: Two aromatic protons and one hydroxyl proton. The aromatic protons will exhibit spin-spin coupling to each other and to the fluorine nucleus, providing key structural information.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, F, NO₂, OH).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected signal: A single resonance for the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.[1]

  • 2D NMR (Optional but Recommended): For complex spectra or to confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable.

Trustworthiness: A Self-Validating System

The internal consistency of the NMR data serves as a self-validating system. For instance, the coupling constants observed in the ¹H spectrum between the protons and the fluorine atom must be consistent with those observed in the ¹⁹F spectrum. Any discrepancy would indicate a potential structural misassignment or the presence of an unexpected isomer.

II. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone of purity assessment and quantification in the pharmaceutical industry.[4] For 3-Bromo-4-fluoro-2-nitrophenol, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the molecule's moderate polarity.[7]

Expertise & Experience in HPLC Method Development

The selection of a C18 stationary phase is a logical starting point for a substituted phenol, offering a good balance of hydrophobic and polar interactions.[7] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the main peak from any impurities. The addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended to ensure the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 3-Bromo-4-fluoro-2-nitrophenol to find the wavelength of maximum absorbance (λmax).[8][9]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of 3-Bromo-4-fluoro-2-nitrophenol in the mobile phase to a known concentration (e.g., 100 µg/mL).[8]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.

Trustworthiness: Method Validation according to ICH Guidelines

To ensure the trustworthiness of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] This involves a comprehensive evaluation of the following parameters:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference from blank or placebo.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, etc.

III. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[13] For nitrophenols, direct GC analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape.[14][15]

Expertise & Experience in GC-MS Analysis

A key consideration for the GC-MS analysis of 3-Bromo-4-fluoro-2-nitrophenol is the potential need for derivatization.[16] Derivatization converts the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic performance.[15] A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a stable TBDMS ether.[15] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.

Experimental Protocol: GC-MS with Derivatization

GCMS_Workflow Sample Sample of 3-Bromo-4-fluoro-2-nitrophenol Derivatization Derivatization with MTBSTFA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Analysis

Caption: The experimental workflow for GC-MS analysis with derivatization.

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add the derivatizing agent (e.g., MTBSTFA) and a catalyst (if necessary).

    • Heat the mixture to complete the reaction.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection Mode: Splitless injection is often employed for trace analysis.[17]

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantification of target impurities.[15][17]

Trustworthiness: Confirmatory Power of Mass Spectrometry

The mass spectrum of 3-Bromo-4-fluoro-2-nitrophenol (or its derivative) provides a unique "fingerprint" that can be used for definitive identification. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be clearly visible in the molecular ion and bromine-containing fragment ions, providing an additional layer of confirmation.

IV. Cross-Validation: Synthesizing the Data for a Complete Picture

The true power of this multi-technique approach lies in the cross-validation of the results.[2] The data from each technique should be consistent and complementary.

TechniquePrimary RoleCross-Validation with Other Techniques
NMR Spectroscopy Unambiguous structural elucidation and identification of major components.The structure determined by NMR must be consistent with the molecular weight determined by GC-MS.
HPLC Accurate quantification of the main component and determination of purity.The purity value obtained by HPLC should be in agreement with the semi-quantitative assessment from NMR (by integrating impurity signals relative to the main component). Any significant impurities detected by HPLC should be investigated by LC-MS for identification.
GC-MS Identification and quantification of volatile impurities and confirmation of molecular weight.Impurities detected by GC-MS that are not observed by HPLC may be due to differences in volatility or detectability. The molecular weight from the mass spectrum confirms the identity of the main peak observed in the HPLC chromatogram.

Discrepancies between the results of different techniques are not necessarily failures but opportunities for deeper investigation. For example, if HPLC indicates a higher purity than GC-MS, it may suggest the presence of volatile impurities that are not well-retained on the HPLC column. Conversely, if GC-MS shows a higher purity, it could indicate the presence of non-volatile impurities that are not amenable to GC analysis.

Conclusion: A Framework for Analytical Excellence

The characterization of 3-Bromo-4-fluoro-2-nitrophenol is a complex task that demands a rigorous and multi-faceted analytical strategy. By employing a cross-validation approach that integrates the strengths of NMR spectroscopy, HPLC, and GC-MS, researchers and drug developers can build a comprehensive and defensible data package. This guide has provided a framework for this process, emphasizing the importance of expert-driven method development, adherence to established validation guidelines, and the synergistic interpretation of data from orthogonal techniques. Ultimately, this commitment to analytical excellence is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • University of York. Multinuclear NMR Spectroscopy. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • University of Guelph. GC/MS-LC/MS multi-residue method. [Link]

  • National Programme on Technology Enhanced Learning. chemistry. [Link]

  • Carl ROTH. Liquid Chromatography HPLC. [Link]

  • PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.